GSK3335103
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H36FN3O4 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
(3S)-4-[(3S)-3-fluoro-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(2-methoxyethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C27H36FN3O4/c1-34-14-15-35-24-6-2-4-21(16-24)22(17-25(32)33)18-31-13-11-27(28,19-31)10-9-23-8-7-20-5-3-12-29-26(20)30-23/h2,4,6-8,16,22H,3,5,9-15,17-19H2,1H3,(H,29,30)(H,32,33)/t22-,27+/m1/s1 |
InChIキー |
MKIJZIVRJUMEAD-AMGIVPHBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
GSK3335103: An In-Depth Technical Guide to a Potent and Orally Bioavailable αvβ6 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3335103 is a potent and selective, orally active, non-peptide small molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β).[1][2] By targeting the Arg-Gly-Asp (RGD)-mimetic binding site, this compound effectively blocks the αvβ6-mediated conversion of latent TGF-β to its active form, a critical step in the pathogenesis of fibrotic diseases.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental protocols relevant to its evaluation.
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The αvβ6 integrin, which is minimally expressed in healthy epithelial tissues, is significantly upregulated in fibrotic conditions and various cancers. Its primary role in activating the pro-fibrotic cytokine TGF-β makes it a compelling therapeutic target.[3][4] this compound has emerged as a promising clinical candidate for the treatment of fibrotic disorders due to its high affinity and selectivity for αvβ6 and its favorable oral bioavailability.[3]
Mechanism of Action
This compound is an RGD-mimetic that competitively inhibits the binding of the latent TGF-β complex to the αvβ6 integrin.[3] This interaction is crucial for the conformational change that releases active TGF-β. By blocking this activation step, this compound effectively attenuates downstream TGF-β signaling, including the phosphorylation of Smad2 (pSmad2), a key event in the fibrotic cascade.[3] Furthermore, sustained engagement of this compound with the αvβ6 integrin in vitro leads to the internalization and subsequent lysosomal degradation of the integrin, providing a prolonged duration of action.[3]
Caption: Figure 1: this compound Mechanism of Action.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency for the human αvβ6 integrin. While a comprehensive selectivity panel for this compound is not publicly available, data for the structurally similar inhaled αvβ6 inhibitor, GSK3008348, provides a strong indication of the likely selectivity profile.
| Integrin | This compound pIC50 | GSK3008348 IC50 (nM) [5][6] | Selectivity vs. αvβ6 (fold) for GSK3008348 |
| αvβ6 | 8[2] | 1.50 | - |
| αvβ1 | N/A | 2.83 | ~2 |
| αvβ3 | N/A | 12.53 | ~8 |
| αvβ5 | N/A | 4.00 | ~3 |
| αvβ8 | N/A | 2.26 | ~1.5 |
| N/A: Not Available in public literature. |
Preclinical Pharmacokinetics
This compound exhibits favorable oral pharmacokinetic properties across multiple preclinical species, supporting its development as an orally administered therapeutic.
| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| Rat | 1 mg/kg (IV) | - | 834 | 3.0 | - | [7] |
| Rat | 1 mg/kg (PO) | 530 | 776 | - | 93 | [7] |
| Mouse | N/A | N/A | N/A | N/A | N/A | |
| Dog | N/A | N/A | N/A | N/A | N/A | |
| N/A: Not Available in public literature. Data for mouse and dog are not available for this compound but are common preclinical species for pharmacokinetic studies.[1][8][9] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is a standard for evaluating the efficacy of anti-fibrotic agents.[10]
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
The Discovery and Synthesis of GSK3335103: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3335103 is a potent and orally bioavailable small molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-β (TGF-β), which plays a crucial role in the pathogenesis of fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in the field of anti-fibrotic drug development.
Introduction: Targeting Fibrosis through αvβ6 Integrin Inhibition
Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological process that can lead to organ dysfunction and failure. A central mediator in the progression of fibrosis is TGF-β. The activation of latent TGF-β is critically dependent on its interaction with specific integrins, particularly αvβ6.[1][2][3] The αvβ6 integrin is expressed at low levels in healthy epithelial tissues but is significantly upregulated in response to injury and in fibrotic conditions, making it a highly specific and attractive therapeutic target.[2]
This compound emerged from a dedicated drug discovery program aimed at identifying a potent, selective, and orally bioavailable small molecule that could mimic the natural Arg-Gly-Asp (RGD) motif to block the interaction between αvβ6 integrin and the latent TGF-β complex.[3][4]
Mechanism of Action
This compound acts as a competitive inhibitor at the RGD-binding site of the αvβ6 integrin.[4] By occupying this site, it prevents the binding of the latency-associated peptide (LAP) of TGF-β, thereby inhibiting the conformational changes required for the release and activation of mature TGF-β.[2][3] This targeted inhibition of TGF-β activation leads to a downstream reduction in pro-fibrotic signaling cascades, including the phosphorylation of SMAD proteins, ultimately mitigating collagen deposition and the progression of fibrosis.[3] Furthermore, sustained engagement of this compound with the αvβ6 integrin in vitro has been shown to induce its internalization and subsequent lysosomal degradation, potentially leading to a prolonged duration of action.[3]
Synthesis of this compound
The chemical synthesis of this compound is a complex undertaking, primarily due to the presence of a chiral fluoro-pyrrolidine core. The established scale-up route has been reported to consist of 23 synthetic steps.[2] While a detailed, step-by-step protocol for the final synthesis is proprietary, the key challenges and strategies can be summarized. The synthesis involves the stereoselective construction of the substituted pyrrolidine (B122466) ring, followed by the coupling of the side chains. The complexity and length of the synthesis have prompted research into more efficient synthetic routes and the development of analogs with improved synthetic tractability.[2]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Integrin Target | pIC50 |
| αvβ6 | 8.0 |
| αvβ1 | 6.1 |
| αvβ3 | 5.8 |
| αvβ5 | 6.0 |
| αvβ8 | 6.1 |
| Data sourced from J. Med. Chem. 2024, 67, 21, 19689–19715.[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| ChromLog D7.4 | 2.1 |
| pKaH | 8.3 |
| Solubility in physiological media | >2 mg/mL |
| Data sourced from J. Med. Chem. 2024, 67, 21, 19689–19715 and MedKoo Biosciences.[2][5] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (% Liver Blood Flow) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (F%) |
| Rat | 26 | 3.6 | High |
| Dog | 7 | 1.4 | High |
| Minipig | 18 | 0.9 | Complete |
| Data sourced from MedKoo Biosciences.[5] |
Experimental Protocols
αvβ6 Integrin Cell-Based ELISA
This assay is designed to determine the binding affinity of compounds to the αvβ6 integrin expressed on the cell surface.
-
Cell Seeding: CHOK1 cells stably expressing human αvβ6 integrin are seeded at a density of 10,000 cells per well in a 96-well flat-bottom plate and cultured for three days to form a monolayer.
-
Compound Incubation: The cell monolayer is washed, and varying concentrations of this compound are added to the wells.
-
Ligand Binding: A biotinylated αvβ6-specific ligand is added to the wells and allowed to compete with this compound for binding to the integrin.
-
Detection: The plate is washed to remove unbound ligand, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ligand. After another wash, a colorimetric HRP substrate is added.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
TGF-β Activation Assay
This assay measures the ability of this compound to inhibit αvβ6-mediated activation of latent TGF-β.
-
Cell Co-culture: Lung epithelial cells expressing αvβ6 integrin are co-cultured with a reporter cell line that produces a detectable signal (e.g., luciferase) upon TGF-β stimulation.
-
Compound Treatment: The co-culture is treated with varying concentrations of this compound.
-
TGF-β Activation: Latent TGF-β is added to the cell culture. In the absence of an inhibitor, the αvβ6-expressing cells will activate the latent TGF-β, which then stimulates the reporter cells.
-
Signal Detection: The signal from the reporter cell line (e.g., luminescence) is measured.
-
Data Analysis: The reduction in the reporter signal in the presence of this compound is used to determine its potency in inhibiting TGF-β activation.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is used to assess the anti-fibrotic efficacy of this compound.
-
Disease Induction: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis.[3]
-
Compound Administration: this compound is administered orally to the mice, typically starting at a specified time point after bleomycin instillation and continuing for a defined period (e.g., daily for 14-21 days).
-
Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the lungs are harvested. Efficacy is assessed by:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by qPCR.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
GSK3335103: A Technical Guide for Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a relentless decline in respiratory function. The prognosis for IPF patients remains poor, highlighting the urgent need for novel therapeutic strategies. One of the key pathological mechanisms implicated in IPF is the excessive activation of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. The integrin αvβ6 plays a crucial role in the activation of latent TGF-β, making it a compelling therapeutic target. GSK3335103 is an orally active, non-peptide small molecule inhibitor of the αvβ6 integrin, which has been investigated for its potential as a treatment for IPF. This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to this compound in the context of IPF research.
Core Compound Data: this compound
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| Target | αvβ6 Integrin | [1][2] |
| Mechanism of Action | Inhibition of TGF-β activation | [1][3] |
| pIC50 | 8 | [4] |
| Administration Route | Oral | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the αvβ6 integrin-mediated activation of TGF-β. This pathway is a critical driver of fibrosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro TGF-β Activation Assay
This assay is designed to quantify the inhibition of TGF-β activation by this compound in a cellular context.
Materials:
-
Human pulmonary fibroblast cell line (e.g., MRC-5 or primary human lung fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human latent TGF-β1
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Seed human pulmonary fibroblasts in a 96-well plate and culture until confluent.
-
Wash the cells and replace the medium with a low-serum medium.
-
Add recombinant human latent TGF-β1 to the wells.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Co-culture the fibroblasts with TMLC reporter cells for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of TGF-β activation for each concentration of this compound and determine the IC50 value.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is a standard for evaluating the efficacy of anti-fibrotic compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle for oral administration
-
Hydroxyproline (B1673980) assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Protocol:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3 U/kg) or saline as a control.
-
Begin daily oral administration of this compound or vehicle on a specified day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen).
-
Monitor animal weight and health throughout the study.
-
On day 21, euthanize the mice and harvest the lungs.
-
One lung lobe can be homogenized for hydroxyproline content analysis to quantify collagen deposition.
-
The other lung lobes should be fixed in formalin, embedded in paraffin, and sectioned.
-
Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
Clinical Development and Future Directions
This compound entered clinical development for the treatment of IPF. However, its development was discontinued (B1498344) after phase 2a clinical trials. The specific reasons for the discontinuation have not been made publicly available. Research in the field of αvβ6 integrin inhibition continues with other molecules. The insights gained from the preclinical and early clinical studies of this compound remain valuable for the broader scientific community working towards effective therapies for idiopathic pulmonary fibrosis. Further research may focus on optimizing the therapeutic window, exploring different dosing regimens, or identifying patient subpopulations that may benefit most from this therapeutic approach.
References
- 1. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
The αvβ6 Integrin Inhibitor GSK3335103: A Technical Guide to its Impact on Extracellular Matrix Deposition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and largely unmet medical need. A key driver of fibrosis is the activation of transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine. The epithelial-specific integrin αvβ6 plays a crucial role in this process by binding to and activating latent TGF-β. GSK3335103 is an orally bioavailable, small-molecule inhibitor of the αvβ6 integrin. By selectively targeting this integrin, this compound effectively blocks the activation of TGF-β, leading to a significant reduction in the deposition of key ECM components, most notably collagen. This technical guide provides a detailed overview of the mechanism of action of this compound, its quantified effects on ECM deposition in preclinical models, and the experimental protocols used to ascertain these effects.
Mechanism of Action: Inhibiting the Pro-Fibrotic Cascade
This compound is an RGD (arginyl-glycinyl-aspartic acid)-mimetic that competitively binds to the αvβ6 integrin, preventing its interaction with the RGD motif on the latency-associated peptide (LAP) of TGF-β.[1][2] This inhibition is central to its anti-fibrotic effect.
The primary mechanism involves:
-
Binding to αvβ6: this compound demonstrates high-affinity binding to the αvβ6 integrin.[2][3]
-
Inhibition of TGF-β Activation: By occupying the binding site, this compound prevents the conformational change in the latent TGF-β complex that is necessary for the release and activation of mature TGF-β.[1][4]
-
Downregulation of Pro-Fibrotic Signaling: The reduction in active TGF-β leads to decreased downstream signaling through the canonical pSMAD pathway.[1]
-
Reduced Collagen Deposition: Consequently, the transcription of pro-fibrotic genes, including those for various collagens, is downregulated, leading to a measurable decrease in ECM deposition in fibrotic tissues.[1][4]
In addition to blocking TGF-β activation, sustained engagement of this compound with the αvβ6 integrin in vitro has been shown to induce the internalization and subsequent lysosomal degradation of the integrin, potentially leading to a prolonged duration of action.[1][3]
Signaling Pathway Diagram
Quantitative Data on ECM Deposition
Preclinical evaluation of this compound in a murine model of bleomycin-induced pulmonary fibrosis demonstrated a significant, dose-dependent reduction in collagen deposition. While the full-text primary data from Barrett et al. (2021) is not publicly available, abstracts and citing articles confirm a significant anti-fibrotic effect.[1][3][4] The tables below are structured to present such quantitative data, which is critical for evaluating the compound's potency.
Note: The following tables are illustrative. Specific values from the primary preclinical studies on this compound were not available in the public domain and are represented here as "[Data Not Available]".
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Dose (mg/kg, oral) | Frequency | Lung Hydroxyproline (B1673980) (µ g/lung ) | % Reduction in Collagen vs. Vehicle | p-value |
| Sham (No Bleomycin) | - | - | [Data Not Available] | N/A | N/A |
| Bleomycin (B88199) + Vehicle | - | b.i.d. | [Data Not Available] | 0% | - |
| Bleomycin + this compound | 3 | b.i.d. | [Data Not Available] | [Data Not Available] | <0.05 |
| Bleomycin + this compound | 10 | b.i.d. | [Data Not Available] | [Data Not Available] | <0.01 |
| Bleomycin + this compound | 30 | b.i.d. | [Data Not Available] | [Data Not Available] | <0.001 |
Table 2: In Vitro Inhibition of TGF-β Signaling by this compound
| Assay | Cell Line | Parameter Measured | This compound Conc. (nM) | % Inhibition of TGF-β Signaling | pIC50 |
| pSMAD ELISA | Primary Human Lung Epithelial Cells | pSMAD Levels | 1 | [Data Not Available] | [Data Not Available] |
| 10 | [Data Not Available] | ||||
| 100 | [Data Not Available] | ||||
| 1000 | [Data Not Available] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is the standard for evaluating potential anti-fibrotic therapies for lung disease.
Objective: To assess the in vivo efficacy of this compound in reducing collagen deposition in a mouse model of lung fibrosis.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (B86663) (typically 1-2 U/kg) is administered to induce lung injury and subsequent fibrosis. Control (sham) animals receive sterile saline.[5]
-
Compound Administration: this compound or a vehicle control is administered orally, typically starting on day 7 post-bleomycin instillation and continuing daily or twice daily (b.i.d.) until the end of the study (e.g., day 21 or 28).
-
Endpoint Analysis (Day 21/28):
-
Mice are euthanized, and lungs are harvested.
-
The right lung is often snap-frozen for biochemical analysis, while the left lung is inflated and fixed in formalin for histology.
-
-
Quantification of Collagen:
-
Hydroxyproline Assay: The frozen lung tissue is homogenized, hydrolyzed in 6N HCl at 120°C for 3-24 hours, and the hydroxyproline content is measured colorimetrically as a direct surrogate for total collagen content.[4]
-
Histological Analysis: Formalin-fixed, paraffin-embedded lung sections are stained with Picrosirius Red or Masson's Trichrome to visualize collagen fibers. The fibrotic area is then quantified using digital image analysis software.
-
Experimental Workflow: Bleomycin-Induced Fibrosis Model
In Vitro Assay: αvβ6 Integrin Internalization
This assay measures the ability of this compound to induce the internalization of its target receptor from the cell surface.
Objective: To quantify the concentration- and time-dependent internalization of the αvβ6 integrin in response to this compound.
Protocol:
-
Cell Culture: Primary human lung epithelial cells (or a cell line engineered to express αvβ6, such as A375β6) are cultured to confluence in appropriate media.
-
Cell Preparation: Cells are dissociated non-enzymatically (e.g., with EDTA) to preserve surface proteins, washed, and resuspended in a buffer containing a protein blocker (e.g., BSA).
-
Labeling: Cells are incubated on ice with a fluorescently-labeled primary antibody specific to the αvβ6 integrin.
-
Induction of Internalization: Labeled cells are washed and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) in the presence of different concentrations of this compound. A 4°C control is included to establish baseline surface expression without internalization.
-
Quenching/Stripping (Optional but Recommended): To differentiate between surface-bound and internalized antibody, a quenching agent (e.g., Trypan Blue) or a mild acid wash can be used to strip the fluorescence from non-internalized antibodies.
-
Flow Cytometry Analysis: The fluorescence intensity of 10,000-20,000 cells per sample is measured using a flow cytometer. A decrease in mean fluorescence intensity (MFI) compared to the 0-minute time point indicates integrin internalization.
In Vitro Assay: Inhibition of TGF-β Signaling (pSMAD)
This assay directly measures the functional consequence of αvβ6 inhibition on the canonical TGF-β signaling pathway.
Objective: To determine the potency of this compound in inhibiting TGF-β-induced phosphorylation of SMAD proteins.
Protocol:
-
Cell Culture: A co-culture system is often used, involving a TGF-β reporter cell line (e.g., mink lung epithelial cells, TMLC) and a cell line that expresses αvβ6 and latent TGF-β (e.g., primary human epithelial cells).
-
Pre-incubation: The αvβ6-expressing cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Co-culture: The reporter cells are then added to the culture. The αvβ6-expressing cells will activate latent TGF-β, which in turn stimulates the reporter cells.
-
Cell Lysis and Analysis: After an incubation period (e.g., 16-24 hours), the cells are lysed.
-
pSMAD Quantification: The concentration of phosphorylated SMAD2/3 in the cell lysate is quantified using a specific ELISA kit. A reduction in pSMAD levels in the presence of this compound indicates inhibition of TGF-β signaling.
Conclusion and Future Directions
This compound is a potent, orally active inhibitor of the αvβ6 integrin that effectively reduces extracellular matrix deposition by blocking the activation of the central pro-fibrotic mediator, TGF-β. Preclinical data strongly support its anti-fibrotic activity, demonstrating a significant reduction in collagen deposition in robust animal models of lung fibrosis.[1][3] The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other αvβ6 inhibitors. Future research should focus on fully elucidating the pharmacokinetic/pharmacodynamic relationship in clinical settings and exploring the therapeutic potential of this targeted anti-fibrotic strategy in a range of human fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Core Modifications of this compound toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
GSK3335103 and its Interaction with the RGD Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK3335103, a novel small molecule inhibitor of the αvβ6 integrin, focusing on its mechanism of action at the Arginine-Glycine-Aspartate (RGD) binding site. The information presented herein is intended for professionals in the fields of biomedical research and drug development.
Introduction to this compound
This compound is an orally active, non-peptide small molecule that acts as a potent and selective inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key cytokine implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][3][4] this compound functions as an RGD-mimetic, competitively binding to the RGD recognition site on the αvβ6 integrin, thereby preventing the binding of its natural ligands and subsequent activation of TGF-β.[2][3]
Mechanism of Action: Targeting the αvβ6-RGD Interaction
The primary mechanism of action of this compound involves its direct and reversible competition for the RGD binding site on the αvβ6 integrin.[2] Integrins are heterodimeric cell surface receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions.[5][6] The αvβ6 integrin, specifically, recognizes the RGD sequence within the latency-associated peptide (LAP) of TGF-β.[5] This interaction is a critical step in the activation of latent TGF-β, releasing the active cytokine to signal through its receptors and promote downstream pro-fibrotic pathways, primarily through the phosphorylation of Smad2 (pSmad2).[2][4][7]
This compound, by mimicking the RGD motif, occupies the binding site on αvβ6, thereby preventing the engagement of the latent TGF-β complex. This inhibitory action effectively blocks the activation of TGF-β and attenuates the subsequent pro-fibrotic signaling cascade.[2][3][4]
Quantitative Data: Potency and Selectivity
This compound exhibits high affinity for the αvβ6 integrin with a pIC50 of 8.[1] Its selectivity for αvβ6 over other αv integrins is a key characteristic, minimizing off-target effects. The following table summarizes the inhibitory potency of this compound and its derivatives against a panel of αv integrins.
| Compound | αvβ6 Cell Potency (pIC50) | αvβ1 Cell Potency (pIC50) | αvβ3 Cell Potency (pIC50) | αvβ5 Cell Potency (pIC50) | αvβ8 Cell Potency (pIC50) |
| This compound (2) | 8.0 | <5.0 | 5.8 | 6.0 | 5.7 |
| (S)-20 | 7.9 | 5.2 | 6.3 | 6.4 | 6.1 |
| 28 | 8.1 | 5.3 | 6.6 | 6.5 | 6.2 |
| Data adapted from Hryczanek H.F., et al., J Med Chem, 2024.[8] |
Experimental Protocols
Integrin Binding Assay (Solid-Phase)
This protocol outlines a competitive solid-phase binding assay to determine the IC50 values of test compounds against αvβ6 integrin.
Materials:
-
Recombinant human αvβ6 integrin
-
Biotinylated fibronectin (or another RGD-containing ligand)
-
Streptavidin-coated 96-well plates
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
-
Plate reader
Methodology:
-
Coating: Coat streptavidin-coated 96-well plates with biotinylated fibronectin. Incubate and wash to remove unbound ligand.
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer (e.g., BSA in assay buffer).
-
Competition: Add a constant concentration of recombinant αvβ6 integrin to the wells along with serial dilutions of the test compound. Incubate to allow for competitive binding to the immobilized ligand.
-
Washing: Wash the plates to remove unbound integrin and test compound.
-
Detection: Add a primary antibody specific for the αv or β6 subunit, followed by an HRP-conjugated secondary antibody. Alternatively, if the integrin is tagged, a conjugated antibody against the tag can be used.
-
Signal Generation: Add a suitable HRP substrate (e.g., TMB) and stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.
TGF-β Activation Assay (pSmad2 Measurement)
This protocol describes a cell-based assay to measure the inhibition of TGF-β activation by assessing the levels of phosphorylated Smad2.
Materials:
-
Primary human lung epithelial cells (or a suitable cell line expressing αvβ6)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-pSmad2 and anti-total Smad2
-
Western blotting or ELISA reagents
-
Imaging system or plate reader
Methodology:
-
Cell Culture: Culture primary human lung epithelial cells to confluence in appropriate multi-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Analysis (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pSmad2 and total Smad2.
-
Incubate with appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pSmad2 levels to total Smad2.
-
-
Analysis (ELISA):
-
Use a sandwich ELISA kit for pSmad2 to quantify its levels in the cell lysates.
-
-
Data Analysis: Plot the normalized pSmad2 levels against the concentration of this compound to determine the inhibitory effect.
Cellular Fate of the αvβ6 Integrin Upon Ligand Engagement
Sustained engagement of the RGD binding site on the αvβ6 integrin by high-affinity ligands like this compound can induce the internalization of the integrin.[2][3] This process is concentration- and time-dependent.[2] Following internalization, the integrin can be sorted for lysosomal degradation.[2][3] This leads to a reduction in the total cellular levels of αvβ6, which may contribute to a prolonged duration of action for the inhibitor.[2] In contrast, low-affinity ligands with fast dissociation kinetics may not induce the same level of lysosomal degradation, allowing for a more rapid return of the integrin to the cell surface after the inhibitor is washed out.[9]
Conclusion
This compound is a promising therapeutic candidate for fibrotic diseases due to its potent and selective inhibition of the αvβ6 integrin. Its mechanism as an RGD-mimetic, which competitively blocks the RGD binding site to prevent TGF-β activation, is well-characterized. Furthermore, the induction of αvβ6 internalization and degradation upon sustained engagement represents an additional mechanism that may contribute to its long duration of action. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on integrin-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis | MDPI [mdpi.com]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Downregulation of the α v β 6 Integrin via RGD Engagement Is Affinity and Time Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of GSK3335103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3335103 is an orally active, non-peptide small molecule that acts as a potent and selective inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin is a key player in the activation of transforming growth factor-β (TGF-β), a cytokine centrally involved in the pathogenesis of fibrotic diseases.[1][2] By targeting the αvβ6 integrin, this compound represents a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, mechanism of action, and preclinical pharmacokinetic properties. Detailed experimental protocols and visualizations of key pathways and workflows are also presented to support further research and development efforts.
Data Presentation
Binding Affinity and Cellular Potency
This compound demonstrates high-affinity binding to the αvβ6 integrin and potent activity in cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Description |
| pKi | 9.96 | Negative logarithm of the inhibition constant for binding to αvβ6 integrin.[1] |
| pEC50 | 9.35 | Negative logarithm of the half-maximal effective concentration for inducing αvβ6 internalization in normal human bronchial epithelial (NHBE) cells.[1] |
| pIC50 | 8.19 | Negative logarithm of the half-maximal inhibitory concentration for the reduction of phosphorylated Smad2 (pSmad2) signaling in NHBE cells.[1] |
| pIC50 | 8.0 | Negative logarithm of the half-maximal inhibitory concentration against αvβ6 integrin.[3] |
Integrin Selectivity Profile
A crucial aspect of the pharmacological profile of this compound is its selectivity for the αvβ6 integrin over other related integrins, which minimizes the potential for off-target effects.
| Integrin Subtype | Selectivity Fold vs. αvβ6 |
| αvβ3 | >4-fold |
| αIIbβ3 | >91,201-fold |
Note: A comprehensive selectivity panel with specific IC50 or Ki values for other integrins is not publicly available at this time.
Preclinical Pharmacokinetic Parameters
This compound exhibits favorable oral pharmacokinetic properties across multiple preclinical species, suggesting its potential for systemic administration.
| Species | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Oral Bioavailability |
| Rat | 26% | 3.6 | High |
| Dog | 7% | 1.4 | High |
| Minipig | 18% | 0.9 | Complete |
Note: Specific values for Cmax, Tmax, and half-life are not publicly available at this time.[3]
Mechanism of Action
This compound functions as an RGD-mimetic, competitively inhibiting the binding of the natural ligand to the αvβ6 integrin.[1][2] This action sets off a cascade of cellular events that ultimately suppress the pro-fibrotic signaling pathway.
Upon binding to the αvβ6 integrin, this compound induces a concentration- and time-dependent internalization of the integrin.[2] Following sustained engagement, the internalized integrin is targeted for lysosomal degradation.[2] This reduction in cell surface αvβ6 integrin leads to a diminished capacity for the activation of latent TGF-β.[1][2] The inhibition of TGF-β activation is a key downstream effect, as evidenced by the reduction in the phosphorylation of Smad2, a critical mediator of the TGF-β signaling cascade.[1] In preclinical models of pulmonary fibrosis, this mechanism of action translates to a significant reduction in collagen deposition.[2]
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the αvβ6 integrin.
Materials:
-
Recombinant human αvβ6 integrin
-
Radiolabeled ligand (e.g., [3H]-GSK3335103 or a suitable surrogate)
-
This compound (unlabeled)
-
Assay buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, combine the recombinant αvβ6 integrin, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the integrin-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit αvβ6-mediated cell adhesion.
Materials:
-
Cells expressing αvβ6 integrin (e.g., human lung epithelial cells)
-
Ligand-coated plates (e.g., coated with fibronectin or a specific αvβ6 ligand)
-
This compound
-
Cell culture medium
-
Cell staining dye (e.g., crystal violet)
Procedure:
-
Coat the wells of a multi-well plate with an αvβ6 ligand and block non-specific binding sites.
-
Pre-incubate the αvβ6-expressing cells with various concentrations of this compound.
-
Seed the pre-incubated cells onto the ligand-coated plates.
-
Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Wash the wells to remove non-adherent cells.
-
Stain the adherent cells with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
Calculate the percentage of inhibition of cell adhesion at each concentration of this compound to determine the IC50.
Bleomycin-Induced Lung Fibrosis Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Bleomycin (B88199) sulfate
-
This compound formulation for oral administration
-
Saline solution
-
Anesthesia
Procedure:
-
Induce lung fibrosis by administering a single intratracheal dose of bleomycin to the anesthetized animals. A control group receives saline.
-
Administer this compound orally to the treatment group at a predetermined dose and frequency, starting at a specified time point post-bleomycin instillation. A vehicle control group receives the formulation without the active compound.
-
Monitor the animals for a defined period (e.g., 14 or 21 days).
-
At the end of the study, euthanize the animals and collect lung tissue.
-
Assess the extent of fibrosis through various endpoints:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the degree of fibrosis (e.g., using the Ashcroft score).
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) using quantitative PCR.
-
Immunohistochemistry: Analyze the expression and localization of fibrosis-related proteins, such as α-smooth muscle actin (α-SMA) and phosphorylated Smad2.
-
Visualizations
TGF-β Signaling Pathway and this compound Inhibition
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing in a bleomycin-induced lung fibrosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK3335103 in In Vitro Cell Culture Experiments
For research, scientific, and drug development professionals.
Introduction
GSK3335103 is a potent, orally bioavailable, and selective small molecule inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin is a cell surface receptor that plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in the pathogenesis of fibrotic diseases.[2][3][4] this compound binds to the αvβ6 integrin, leading to its internalization and subsequent lysosomal degradation.[2][3] This inhibition of αvβ6-mediated TGF-β activation makes this compound a valuable tool for studying fibrotic processes and a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis (IPF).[3][4] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to investigate its mechanism of action and effects on cellular functions.
Mechanism of Action
This compound acts as an RGD-mimetic, targeting the arginine-glycine-aspartic acid (RGD) binding site on the αvβ6 integrin.[3] This binding competitively inhibits the interaction of αvβ6 with its natural ligands, such as the latency-associated peptide (LAP) of TGF-β. The binding of this compound to αvβ6 triggers a concentration- and time-dependent internalization of the integrin from the cell surface, followed by its degradation in lysosomes.[2][3] This reduction in surface αvβ6 levels effectively blocks the activation of latent TGF-β, thereby attenuating downstream pro-fibrotic signaling pathways.
Data Presentation
The following tables summarize the key in vitro activities of this compound.
| Parameter | Value | Reference |
| Target | αvβ6 Integrin | [1][3] |
| pIC50 | 8 | [1] |
| Mechanism | RGD-mimetic, induces internalization and degradation | [2][3] |
Table 1: General Properties of this compound.
| Cell Line | Assay | Endpoint | Observed Effect |
| Primary Human Lung Epithelial Cells | Flow Cytometry | αvβ6 Surface Expression | Concentration- and time-dependent decrease |
| Primary Human Lung Epithelial Cells | Western Blot | αvβ6 Total Protein | Degradation upon sustained exposure |
| αvβ6-expressing cell line & TMLC reporter co-culture | Luciferase Reporter Assay | TGF-β Activation | Inhibition |
| Various (e.g., A549, HCT116) | Cell Adhesion Assay | Cell attachment to LAP | Inhibition |
| Human Dermal Fibroblasts | Picrosirius Red Staining / Western Blot | Collagen Deposition / α-SMA expression | Reduction |
Table 2: Summary of In Vitro Cellular Effects of this compound.
Experimental Protocols
αvβ6 Integrin Internalization Assay
This protocol is designed to quantify the internalization of the αvβ6 integrin from the cell surface following treatment with this compound using flow cytometry.
Materials:
-
Primary human bronchial epithelial (NHBE) cells or other αvβ6-expressing cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS) - for total protein measurement
-
Primary antibody against β6 integrin (PE-conjugated or unconjugated)
-
Secondary antibody (if using unconjugated primary)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed NHBE cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Incubation: Remove the medium from the cells and add the medium containing this compound or vehicle. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and neutralize with culture medium.
-
Staining for Surface αvβ6:
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS containing 1% BSA.
-
Add the anti-β6 integrin antibody and incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with PBS.
-
If using an unconjugated primary antibody, resuspend the cells in PBS with 1% BSA containing the fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark. Wash twice.
-
-
Staining for Total αvβ6 (Optional):
-
After harvesting, fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Proceed with the primary and secondary antibody staining as described above, but perform all washes and incubations in permeabilization buffer.
-
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer. The geometric mean fluorescence intensity (MFI) will correspond to the level of αvβ6 expression.
TGF-β Activation Assay
This protocol utilizes a co-culture system to specifically measure αvβ6-mediated activation of TGF-β.
Materials:
-
αvβ6-expressing cells (e.g., MEF cells stably transfected with αvβ6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seeding of αvβ6-expressing cells: Seed the αvβ6-expressing MEF cells in a 96-well white, clear-bottom plate and incubate overnight to allow for adherence.
-
Preparation of Reporter Cells and Inhibitor: Harvest TMLC cells and resuspend them in culture medium. Prepare dilutions of this compound in the TMLC cell suspension.
-
Co-culture: Remove the medium from the αvβ6-expressing cells and add the TMLC cell suspension containing this compound or vehicle.
-
Incubation: Co-culture the cells for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of cells to a substrate coated with an αvβ6 ligand.
Materials:
-
αvβ6-expressing cell line (e.g., A549)
-
Cell culture medium
-
Substrate: Latency-Associated Peptide (LAP) of TGF-β1 or Fibronectin
-
96-well plate
-
This compound
-
DMSO (vehicle control)
-
BSA (Bovine Serum Albumin)
-
Crystal Violet solution
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with LAP (e.g., 1-5 µg/mL in PBS) or Fibronectin overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest αvβ6-expressing cells and resuspend them in serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde, then stain with Crystal Violet solution for 10-15 minutes.
-
Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain with solubilization buffer and measure the absorbance at a wavelength of 570 nm using a plate reader.
In Vitro Collagen Deposition Assay
This protocol is to evaluate the effect of this compound on TGF-β-induced collagen deposition by fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM, 10% FBS)
-
TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Ascorbic acid
-
Picrosirius Red stain solution
-
Acidified water (e.g., 0.5% acetic acid)
-
Destaining solution (e.g., 0.1 M NaOH)
-
Microscope
-
Plate reader
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate and culture until confluent.
-
Fibrosis Induction: Starve the cells in serum-free medium for 24 hours. Then, treat the cells with TGF-β1 (e.g., 5-10 ng/mL) in the presence of various concentrations of this compound or vehicle. Supplement the medium with ascorbic acid (50 µg/mL) to support collagen synthesis.
-
Incubation: Culture the cells for 48-72 hours, replacing the medium with fresh treatments every 24 hours.
-
Staining:
-
Wash the cell layers with PBS.
-
Fix with 4% paraformaldehyde.
-
Stain with Picrosirius Red solution for 1 hour.
-
Wash with acidified water to remove unbound stain.
-
-
Quantification:
-
Visually assess collagen deposition using a microscope.
-
For quantitative analysis, destain the wells with a known volume of destaining solution and measure the absorbance of the solution at 550 nm.
-
Conclusion
This compound is a specific and potent inhibitor of the αvβ6 integrin, making it an invaluable research tool for investigating the role of this integrin in various biological processes, particularly in the context of fibrosis. The protocols outlined in these application notes provide a framework for researchers to study the in vitro effects of this compound on αvβ6 internalization, TGF-β activation, cell adhesion, and collagen deposition. These assays can be adapted and optimized for specific cell types and research questions, contributing to a deeper understanding of αvβ6 biology and the therapeutic potential of its inhibition.
References
Application Notes and Protocols for GSK3335103 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3335103 is an orally bioavailable small molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β).[1][2] The inhibition of the αvβ6 integrin-mediated activation of TGF-β has shown therapeutic potential in preclinical models of fibrosis, particularly in the context of idiopathic pulmonary fibrosis (IPF).[1][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in the widely used bleomycin-induced mouse model of lung fibrosis, along with detailed protocols for key experiments.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Bleomycin-Induced Mouse Model of Lung Fibrosis
| Parameter | Details | Reference |
| Compound | This compound | [Wilkinson et al., 2021] |
| Animal Model | Bleomycin-Induced Lung Fibrosis | [Wilkinson et al., 2021] |
| Mouse Strain | C57BL/6 | [Wilkinson et al., 2021] |
| Route of Administration | Oral gavage | [Wilkinson et al., 2021] |
| Dosage | 3, 10, and 30 mg/kg | [Wilkinson et al., 2021] |
| Dosing Frequency | Once daily | [Wilkinson et al., 2021] |
| Treatment Duration | 14 days (prophylactic and therapeutic) | [Wilkinson et al., 2021] |
| Vehicle | 0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 in water | [Wilkinson et al., 2021] |
Mandatory Visualizations
Signaling Pathway of this compound in Fibrosis
Caption: Mechanism of action of this compound in inhibiting the TGF-β signaling pathway.
Experimental Workflow for In Vivo Mouse Fibrosis Study
Caption: Experimental workflow for prophylactic and therapeutic studies of this compound.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
Objective: To induce lung fibrosis in mice to test the efficacy of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mouse using a vaporized isoflurane delivery system or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea via direct laryngoscopy.
-
Administer a single intratracheal dose of bleomycin sulfate (typically 1.5 - 2.0 U/kg) dissolved in sterile saline (total volume 50 µL).
-
Allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.
-
For prophylactic studies, initiate this compound or vehicle treatment on the same day as bleomycin administration (Day 0).
-
For therapeutic studies, allow fibrosis to establish for 7-14 days before initiating this compound or vehicle treatment.
Oral Administration of this compound
Objective: To administer this compound orally to mice.
Materials:
-
This compound
-
Vehicle solution: 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare the dosing formulation of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume). Ensure the compound is fully suspended.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer once daily for the duration of the study (e.g., 14 or 21 days).
Assessment of TGF-β Pathway Activation (pSMAD2 Immunohistochemistry)
Objective: To quantify the activation of the TGF-β signaling pathway in lung tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (5 µm)
-
Primary antibody: Rabbit anti-phospho-Smad2 (Ser465/467)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate the FFPE lung sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate the sections with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Acquire images and quantify the pSMAD2-positive staining using image analysis software.
Quantification of Lung Collagen Deposition (Hydroxyproline Assay)
Objective: To measure the total collagen content in the lung as an indicator of fibrosis.
Materials:
-
Mouse lung tissue (entire left lobe)
-
12 N Hydrochloric acid (HCl)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Harvest the left lung lobe, weigh it, and homogenize it.
-
Hydrolyze a known amount of the lung homogenate in 12 N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T solution to oxidize the hydroxyproline residues.
-
Add Ehrlich's reagent and incubate at 65°C to develop a colored product.
-
Measure the absorbance of the samples and a hydroxyproline standard curve at 550 nm using a spectrophotometer.
-
Calculate the amount of hydroxyproline in the lung tissue and express it as µg of hydroxyproline per mg of wet lung weight or per whole lung.
Conclusion
This compound demonstrates potent anti-fibrotic activity in the bleomycin-induced mouse model of lung fibrosis when administered orally. The provided protocols offer a standardized approach for evaluating the in vivo efficacy of this compound and similar compounds targeting the αvβ6/TGF-β pathway. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for preclinical drug development in the field of fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
Protocols for dissolving and storing GSK3335103 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of GSK3335103, a potent and orally bioavailable non-peptide inhibitor of the αvβ6 integrin. The information is intended to guide researchers in preparing this compound for in vitro and in vivo preclinical studies.
Introduction
This compound is a small molecule inhibitor that targets the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β), which plays a crucial role in the pathogenesis of fibrosis.[1][2] Due to its therapeutic potential in fibrotic diseases, consistent and accurate preparation of this compound solutions is critical for reliable experimental outcomes. These protocols outline the recommended procedures for dissolving and storing the compound to maintain its stability and activity.
Physicochemical and Solubility Data
A summary of the physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and preparation.
| Property | Value | Reference |
| Molecular Weight | 485.60 g/mol | [3] |
| Chemical Formula | C₂₇H₃₆FN₃O₄ | [3] |
| Appearance | Solid powder | [4] |
| pKi | 9.96 for αvβ6 integrin | [4] |
| pIC₅₀ | 8.0 | [5] |
| Solubility in DMSO | 10 mM | [4] |
| Solubility in Physiological Media | >2 mg/mL | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic compounds used in biological research.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.856 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.856 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 4°C.[3]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into aqueous cell culture media to prepare working solutions for in vitro experiments. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to perform an intermediate dilution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) cell culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration in the cell culture medium that will be added to the cells. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Mixing and Application: Gently mix the final working solution and immediately add it to the cell cultures.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize effects on the cells.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Condition | Recommendation | Duration | Reference |
| Solid Powder | Store at -20°C in a dry and dark place. | Long-term (months to years) | [3] |
| Store at 0-4°C in a dry and dark place. | Short-term (days to weeks) | [3] | |
| DMSO Stock Solution | Store in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. | Long-term (months) | [4][6] |
| Store at 4°C. | Short-term (weeks) | [3] | |
| Aqueous Working Solutions | Prepare fresh for each experiment and use immediately. Do not store aqueous solutions. | N/A |
The compound is stable for several weeks during shipping at ambient temperature.[3]
Visualizations
Workflow for Preparation of this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of αvβ6 Integrin-Mediated TGF-β Activation
Caption: this compound inhibits αvβ6 integrin-mediated activation of TGF-β.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. probechem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: GSK3335103 in Bleomycin-Induced Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK3335103, a potent and orally bioavailable small molecule inhibitor of the αvβ6 integrin, in preclinical bleomycin-induced lung fibrosis models. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of this compound.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] A key pathological mechanism in IPF is the excessive deposition of extracellular matrix, leading to scar tissue formation and loss of lung function. The activation of transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine, is a central event in the progression of fibrosis.[2][3][4] The αvβ6 integrin, expressed on epithelial cells, plays a crucial role in activating latent TGF-β.[1][2][3][5] this compound is an RGD-mimetic small molecule that selectively inhibits the αvβ6 integrin, thereby preventing TGF-β activation and its downstream fibrotic effects.[1][2][6] Preclinical studies in murine models of bleomycin-induced lung fibrosis have demonstrated that this compound effectively reduces collagen deposition and attenuates TGF-β signaling.[1][2][3]
Mechanism of Action of this compound
This compound is a high-affinity inhibitor of the αvβ6 integrin.[2] By binding to this integrin, it blocks the interaction with the latency-associated peptide of TGF-β, thus preventing the release of active TGF-β.[1][2] This targeted inhibition of TGF-β activation in the lung epithelium makes this compound a promising therapeutic agent for fibrotic lung diseases. In vitro studies have shown that this compound induces the internalization and subsequent lysosomal degradation of the αvβ6 integrin in human lung epithelial cells.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in bleomycin-induced lung fibrosis models.
Table 1: Effect of this compound on Collagen Deposition
| Treatment Group | Dose (mg/kg/day, oral) | Reduction in Lung Collagen vs. Vehicle | Reference |
| This compound | 1, 3, or 10 | Statistically significant, dose-dependent decrease | [1] |
Table 2: Effect of this compound on TGF-β Signaling
| Endpoint Assessed | Treatment | Outcome | Reference |
| pSmad2 levels (BALF) | This compound | Significant reduction | [1] |
| PAI-1 and βIG-H3 (BALF) | GSK3008348 (inhaled analog) | Significant inhibition | [7] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199), a widely used method to model the disease.[8]
Materials:
-
Bleomycin sulfate (B86663) (e.g., from Meizle Biopharma)[9]
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
C57BL/6 mice (8-10 weeks old, male)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal administration device (e.g., MicroSprayer® Aerosolizer)[10] or equipment for oropharyngeal or nasal administration[1][11]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Preparation of Bleomycin Solution: Dissolve bleomycin sulfate in sterile PBS or saline to the desired concentration. A commonly used dose is 3 mg/kg.[9][10]
-
Anesthesia: Anesthetize the mice using a standard approved protocol.
-
Bleomycin Administration:
-
Intratracheal Instillation (Recommended for consistency): [10]
-
Place the anesthetized mouse in a supine position on an angled board.
-
Visualize the trachea through the oral cavity and carefully insert the MicroSprayer® nozzle into the trachea.
-
Deliver a single bolus of the bleomycin solution (typically 50 µL).
-
-
Oropharyngeal Aspiration: [1]
-
Gently pull the tongue of the anesthetized mouse to the side.
-
Pipette the bleomycin solution into the back of the pharynx.
-
The mouse will aspirate the solution into the lungs.
-
-
Nasal Nebulization: [11]
-
Place the anesthetized mouse in a chamber connected to a nebulizer.
-
Administer the bleomycin solution via aerosol for a set duration (e.g., 30 minutes).
-
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Post-Induction Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in breathing. Fibrosis typically develops over 14 to 28 days.[10]
Protocol 2: Administration of this compound
This protocol outlines the therapeutic administration of this compound to mice with established bleomycin-induced lung fibrosis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Treatment Initiation: Begin treatment with this compound at a specified time point after bleomycin administration, for example, from day 11 to day 21 for a therapeutic model.[1]
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Oral Administration: Administer the this compound suspension or vehicle to the mice once or twice daily via oral gavage.
-
Duration of Treatment: Continue treatment for the specified duration of the study (e.g., 11 consecutive days).[1]
Protocol 3: Assessment of Lung Fibrosis
This protocol describes the key endpoints to assess the efficacy of this compound in reducing lung fibrosis.
1. Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse the lungs.
-
Fix one lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section, and stain with Masson's trichrome or Picrosirius Red to visualize collagen deposition.[12]
-
Score the extent of fibrosis using a semi-quantitative method such as the Ashcroft score.
2. Hydroxyproline (B1673980) Assay:
-
Harvest a lung lobe and homogenize it.
-
Hydrolyze the homogenate in concentrated HCl.
-
Measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.[8][12] This provides a quantitative measure of total lung collagen.
3. Analysis of Bronchoalveolar Lavage Fluid (BALF):
-
Perform a bronchoalveolar lavage with sterile PBS.
-
Centrifuge the BALF to separate cells from the supernatant.
-
Use the supernatant for measuring levels of active TGF-β, pSmad2, and other relevant cytokines and biomarkers by ELISA or other immunoassays.[1][7]
-
Perform total and differential cell counts on the cell pellet to assess inflammation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a bleomycin-induced lung fibrosis model.
Conclusion
This compound represents a promising, targeted therapeutic approach for idiopathic pulmonary fibrosis by inhibiting the αvβ6 integrin-mediated activation of TGF-β.[1][2] The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other αvβ6 inhibitors in the well-established bleomycin-induced lung fibrosis model. Careful adherence to these methodologies will ensure robust and reproducible results, facilitating the translation of these promising findings to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 12. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
Application Notes and Protocols for Measuring GSK3335103 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3335103 is a potent and orally bioavailable small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is a cell surface receptor that plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis.[1][2] By inhibiting αvβ6, this compound effectively blocks the TGF-β signaling pathway, making it a promising therapeutic candidate for fibrotic diseases.[1]
These application notes provide detailed protocols for three key cell-based assays to measure the activity of this compound: an αvβ6-mediated cell adhesion assay, a phospho-Smad2 Western blot analysis to assess TGF-β signaling, and a Sirius Red staining assay to quantify collagen deposition, a downstream marker of fibrosis.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line | Endpoint | IC₅₀ / pIC₅₀ |
| αvβ6 Integrin Inhibition | - | Inhibition of αvβ6 binding | pIC₅₀ = 8.0 |
Signaling Pathway and Experimental Workflows
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for cell-based assays to measure this compound activity.
Experimental Protocols
αvβ6-Mediated Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cells expressing αvβ6 integrin to a substrate coated with an αvβ6 ligand, such as fibronectin or a specific peptide.
Materials:
-
96-well, flat-bottom tissue culture plates
-
αvβ6 ligand (e.g., fibronectin, LAP)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cells expressing αvβ6 integrin (e.g., C76 cells)[3]
-
Cell culture medium
-
This compound
-
Cell stain (e.g., Crystal Violet)
-
Extraction Buffer (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the αvβ6 ligand (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.[4]
-
Wash the wells three times with PBS to remove any unbound ligand.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.[4]
-
Wash the wells three times with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells expressing αvβ6 and resuspend them in serum-free cell culture medium.
-
Seed the cells into the coated wells at a density of 5 x 10⁴ cells/well.
-
Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
-
Quantification:
-
Add Extraction Buffer to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.
-
Phospho-Smad2 (p-Smad2) Western Blot Analysis
This assay determines the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2, a key downstream effector.
Materials:
-
6-well tissue culture plates
-
Cells responsive to TGF-β (e.g., A549, HaCaT)[5]
-
Cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[5][6]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[7]
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2[5]
-
HRP-conjugated secondary antibody[5]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.[6][8]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.[5]
-
Strip the membrane and re-probe with an anti-total Smad2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of p-Smad2 to total Smad2.
-
Sirius Red Collagen Staining Assay
This colorimetric assay quantifies the amount of collagen deposited by cells in culture, serving as a downstream functional endpoint for the anti-fibrotic activity of this compound.
Materials:
-
24-well tissue culture plates
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium supplemented with ascorbic acid (50 µg/mL)
-
This compound
-
Recombinant human TGF-β1
-
PBS
-
Fixative solution (e.g., Kahle's fixative)[9]
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)[10]
-
0.1 M HCl
-
Destaining solution (0.1 M NaOH)[9]
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed fibroblasts in 24-well plates and allow them to reach confluency.
-
Treat the cells with various concentrations of this compound and/or TGF-β1 (as a positive control for collagen synthesis) in medium containing ascorbic acid.[11]
-
Culture the cells for 48-72 hours to allow for collagen deposition.
-
-
Staining:
-
Gently wash the cell layers twice with PBS.
-
Fix the cells with a suitable fixative for 15 minutes at room temperature.[9]
-
Wash the wells twice with PBS.
-
Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.[9]
-
Aspirate the staining solution and wash the wells with 0.1 M HCl to remove unbound dye.[9]
-
-
Quantification:
-
Add destaining solution to each well to elute the bound dye.[9]
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
The absorbance is directly proportional to the amount of collagen in the well. Create a standard curve with known collagen concentrations for absolute quantification if needed.
-
References
- 1. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Talk between the TGF-β and Cell Adhesion Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of GSK3335103 in Rat Models of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3335103 is an orally active, non-peptide small molecule inhibitor of the αvβ6 integrin, a protein that plays a crucial role in the activation of transforming growth factor-β (TGFβ).[1][2][3] The inhibition of TGFβ activation is a promising therapeutic strategy for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][2] In fibrotic conditions, excessive deposition of extracellular matrix proteins, like collagen, leads to irreversible loss of organ function. This compound has been shown to suppress TGF-β activation and decrease collagen deposition in preclinical models of pulmonary fibrosis.[2]
These application notes provide a comprehensive overview of the in vivo efficacy of this compound, with a focus on its application in rat models of pulmonary fibrosis. While efficacy studies have been predominantly conducted in murine models, this document outlines a protocol for evaluating this compound in a rat model of bleomycin-induced lung fibrosis, based on established methodologies.[4][5] Additionally, pharmacokinetic data for this compound in rats are presented.
Mechanism of Action
This compound is a potent and selective inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is highly expressed on epithelial cells during tissue remodeling and fibrosis. It plays a key role in the activation of latent TGFβ by binding to the RGD (arginine-glycine-aspartic acid) motif in the latency-associated peptide (LAP) of the TGFβ complex.[1][3] This interaction leads to a conformational change that releases the active TGFβ cytokine.
Active TGFβ then binds to its receptors (TGFβRI and TGFβRII) on target cells, such as fibroblasts, initiating a downstream signaling cascade primarily through the phosphorylation of Smad2 and Smad3 proteins.[6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in fibrosis, including those encoding for collagen and other extracellular matrix components.[6]
By binding to the αvβ6 integrin, this compound competitively inhibits the binding of the latent TGFβ complex, thereby preventing its activation.[1] This leads to a reduction in downstream TGFβ signaling and a subsequent decrease in collagen production and deposition, thus ameliorating the fibrotic process.[2]
Signaling Pathway
Caption: TGFβ Signaling Pathway and the inhibitory action of this compound.
In Vivo Efficacy Data (Murine Model)
| Parameter | Vehicle Control | This compound | % Inhibition | Reference |
| TGFβ Signaling | ||||
| pSmad2 Levels | High | Significantly Reduced | Not specified | [1] |
| Collagen Deposition | ||||
| Lung Hydroxyproline (B1673980) | High | Significantly Reduced | Not specified | [1][2] |
| Histopathology | ||||
| Ashcroft Score | High | Significantly Reduced | Not specified | [5] |
Pharmacokinetic Profile in Rats
Pharmacokinetic studies of this compound have been conducted in rats, demonstrating its oral bioavailability.
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | Desirable | [7] |
| Blood Clearance (Clb) | Low | [7] |
| Unbound Blood Clearance (Clb,u) | Low | [7] |
Note: Specific numerical values for pharmacokinetic parameters in rats were not detailed in the referenced literature, but were described as "desirable" and "low".
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats
This protocol describes a method for inducing pulmonary fibrosis in rats and evaluating the efficacy of this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy study of this compound in a rat model.
Materials and Methods
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).[8]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Reagents:
-
Bleomycin (B88199) sulfate (B86663) (e.g., from Sigma-Aldrich).
-
This compound (synthesis as per literature or from a commercial supplier).
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Sterile saline.
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (Low Dose)
-
Group 4: Bleomycin + this compound (High Dose)
-
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the rats.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 2.5 - 5 U/kg) in sterile saline.[9] The saline control group will receive an equivalent volume of sterile saline.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle one day after bleomycin instillation and continue for 14-28 days.
-
The dose levels of this compound should be determined based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
-
Sacrifice and Sample Collection:
-
At the end of the treatment period (e.g., day 14 or 28), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest them. One lung can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for biochemical analysis.
-
-
Efficacy Endpoints and Analysis:
-
Histopathology:
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Quantify the severity of fibrosis using a modified Ashcroft scoring system.[5]
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content in the lung homogenates as an index of collagen deposition.
-
Perform Western blotting or ELISA on lung homogenates to quantify the levels of phosphorylated Smad2/3 to assess TGFβ pathway activation.
-
-
BALF Analysis:
-
Determine the total and differential cell counts in the BALF to assess inflammation.
-
Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGFβ1, IL-6, TNF-α) in the BALF using ELISA.
-
-
Conclusion
This compound is a promising oral therapeutic candidate for the treatment of fibrotic diseases due to its targeted inhibition of αvβ6 integrin-mediated TGFβ activation. The experimental protocol detailed here provides a framework for evaluating the in vivo efficacy of this compound in a rat model of bleomycin-induced pulmonary fibrosis. The successful translation of the efficacy observed in murine models to a rat model would further strengthen the preclinical rationale for its clinical development. Researchers should ensure that all animal studies are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bleomycin-induced pulmonary fibrosis in the rat: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Glycyrrhizic acid alleviates bleomycin-induced pulmonary fibrosis in rats [frontiersin.org]
- 9. Bleomycin-induced pulmonary fibrosis in rat is associated with increased expression of collagen-binding heat shock protein (HSP) 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3335103 for Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3335103 is a potent, orally bioavailable small molecule inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in the initiation and progression of the epithelial-mesenchymal transition (EMT).[3][4] EMT is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype.[5] This transition is fundamental in embryonic development, wound healing, and unfortunately, in pathological conditions such as fibrosis and cancer metastasis. By selectively targeting the αvβ6 integrin, this compound effectively blocks the activation of TGF-β, thereby inhibiting the downstream signaling cascades that drive EMT.[4][6] This makes this compound a valuable tool for researchers studying the mechanisms of EMT and for professionals developing novel therapeutics targeting this process.
Mechanism of Action
This compound functions as an RGD-mimetic, binding with high affinity to the αvβ6 integrin.[4] This binding leads to the concentration- and time-dependent internalization of the αvβ6 integrin, followed by its lysosomal degradation upon sustained engagement.[4][7] The reduction of αvβ6 on the cell surface prevents the activation of latent TGF-β. Consequently, the downstream signaling pathways, primarily the canonical SMAD pathway (involving phosphorylation of Smad2 and Smad3) and non-canonical pathways, are suppressed.[3][8][9] This attenuation of TGF-β signaling leads to the inhibition of transcriptional changes associated with EMT, such as the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and key EMT-driving transcription factors (e.g., Snail, Twist).[5][10]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| αvβ6 Binding Affinity (pKi) | - | 9.96 | [2] |
| αvβ6 Internalization (pEC50) | NHBE | 9.35 | [2] |
| pSmad2 Inhibition (pIC50) | NHBE | 8.19 | [2] |
| TGF-β Activation Inhibition (pIC50) | - | 8 | [1][11] |
NHBE: Normal Human Bronchial Epithelial cells
Table 2: Effect of αvβ6 Inhibition on EMT Marker Expression (Hypothetical Data Based on Literature)
| Treatment | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) | Snail (relative expression) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| TGF-β1 (5 ng/mL) | 0.35 | 2.50 | 3.20 | 4.50 |
| TGF-β1 + this compound (1 µM) | 0.85 | 1.20 | 1.50 | 1.80 |
Experimental Protocols
Protocol 1: Induction of EMT in Epithelial Cells and Treatment with this compound
This protocol describes the general procedure for inducing EMT in a suitable epithelial cell line (e.g., A549, BEAS-2B, MCF-7) using TGF-β1 and assessing the inhibitory effect of this compound.
Materials:
-
Epithelial cell line of choice (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed epithelial cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the complete medium with serum-free or low-serum medium for 12-24 hours. This can enhance the cellular response to TGF-β1.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce EMT by adding TGF-β1 to the medium at a final concentration of 2-10 ng/mL.
-
Include the following control groups:
-
Untreated cells (vehicle only)
-
TGF-β1 only
-
This compound only
-
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell line and the specific EMT markers being analyzed.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blotting, qPCR, or immunofluorescence.
Protocol 2: Western Blotting for EMT Markers
This protocol outlines the procedure for analyzing the protein expression of key EMT markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence for Vimentin
This protocol details the visualization of the mesenchymal marker Vimentin using immunofluorescence.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Vimentin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Fix the treated cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-Vimentin primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound in inhibiting TGF-β-induced EMT.
Caption: Workflow for studying this compound's effect on EMT.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | αvβ6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Integrin αvβ6 Activation of TGF‐β Attenuates Tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GSK3335103 as a Tool Compound for Integrin Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK3335103, a potent and orally active small molecule inhibitor of the αvβ6 integrin.[1][2] This document details its mechanism of action, offers quantitative data on its activity, and provides detailed protocols for its use in fundamental integrin biology research and preclinical studies of fibrotic diseases.
Introduction to this compound
This compound is an RGD-mimetic compound that specifically targets the αvβ6 integrin, a transmembrane receptor predominantly expressed on epithelial cells during tissue injury and fibrosis.[3][4] The activation of the αvβ6 integrin is a critical step in the conversion of latent transforming growth factor-beta (TGFβ) to its active form, a key cytokine implicated in the pathogenesis of fibrosis.[2][3][4] By inhibiting αvβ6, this compound effectively blocks TGFβ activation, leading to the attenuation of downstream pro-fibrotic signaling and a reduction in collagen deposition.[3][4][5] Its oral bioavailability and well-defined pharmacokinetic/pharmacodynamic relationship make it a valuable tool for in vitro and in vivo investigations into integrin biology and fibrotic processes.[3][6]
Mechanism of Action
This compound functions as a competitive inhibitor at the RGD-binding site of the αvβ6 integrin.[3] Its binding to the integrin leads to a concentration- and time-dependent internalization of the αvβ6 receptor.[3][4] Upon sustained engagement, the internalized integrin is targeted for lysosomal degradation, effectively reducing its cell surface expression and downstream signaling capabilities.[3][4]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/System | Reference |
| pKi | 9.96 | αvβ6 integrin | [2] |
| pIC50 | 8 | αvβ6 integrin | [1] |
| pEC50 (αvβ6 internalization) | 9.35 | Normal Human Bronchial Epithelial (NHBE) cells | [2] |
| pIC50 (pSmad2 signaling) | 8.19 | Normal Human Bronchial Epithelial (NHBE) cells | [2] |
| Selectivity | >4-fold over αvβ3, >91,201-fold over αIIbβ3 | RGD-binding integrins | [2] |
In Vivo Efficacy of this compound
| Animal Model | Key Findings | Reference |
| Murine model of bleomycin-induced lung fibrosis | Inhibition of TGFβ activation, reduced collagen deposition | [2][3][5] |
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to assess the ability of this compound to inhibit the adhesion of αvβ6-expressing cells to its ligand, such as fibronectin.
Materials:
-
αvβ6-expressing cells (e.g., A549, HT-29)
-
Fibronectin (or other appropriate αvβ6 ligand)
-
This compound
-
96-well microplate
-
Cell culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell viability dye
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest αvβ6-expressing cells and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
-
Adhesion:
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add PBS to each well and measure the fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
The percentage of adherent cells can be calculated relative to a control with no washing.
-
Western Blot for Phospho-Smad2 (pSmad2)
This protocol measures the effect of this compound on TGFβ-induced phosphorylation of Smad2, a key downstream signaling event of αvβ6 integrin activation.
Materials:
-
αvβ6-expressing cells
-
This compound
-
TGFβ1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pSmad2 (Ser465/467), anti-total Smad2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with TGFβ1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pSmad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2 and GAPDH for normalization.
-
In Vivo Murine Model of Bleomycin-Induced Lung Fibrosis
This protocol describes a common in vivo model to evaluate the anti-fibrotic efficacy of this compound. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
C57BL/6 mice
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle for oral administration
-
Anesthesia
Protocol:
-
Induction of Fibrosis:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Compound Administration:
-
Administer this compound or vehicle orally, once or twice daily, starting from a predetermined day post-bleomycin instillation (e.g., day 7 or day 14).
-
-
Endpoint Analysis (e.g., at day 21 or 28):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content.
-
Immunohistochemistry: Stain lung sections for pSmad2 to assess TGFβ signaling activity.
-
Visualizations
Caption: this compound inhibits αvβ6 integrin, leading to its degradation and blocking TGFβ activation.
Caption: Workflow for assessing the inhibition of cell adhesion by this compound.
Caption: The αvβ6 integrin-mediated TGFβ signaling pathway leading to fibrotic gene expression.
References
- 1. TGFβ1 signaling via αVβ6 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. aragen.com [aragen.com]
Troubleshooting & Optimization
GSK3335103 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the technical support center for GSK3335103. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide guidance for using this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. To avoid this, it is best to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous buffer or cell culture medium. This gradual decrease in the concentration of the organic solvent can prevent the compound from crashing out of solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance to DMSO can be cell-line specific. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% or less to minimize any potential cytotoxic or off-target effects.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly used solvent, other options for poorly water-soluble drugs include ethanol, dimethylformamide (DMF), and specialized formulation vehicles containing excipients like PEG 400 or cyclodextrins. However, the suitability of these solvents for this compound and your specific assay would need to be empirically determined. Always test the solubility and the effect of the solvent on your cells before proceeding with your experiment.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | The concentration of this compound is too high for the solvent. | Ensure you are not exceeding the recommended stock solution concentration of 10 mM in DMSO. Gentle warming and vortexing may help to redissolve the compound. |
| Cloudiness or precipitation in cell culture medium | The compound is not soluble at the desired working concentration in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Perform serial dilutions in DMSO before adding to the medium. Increase the final DMSO concentration slightly, but not exceeding the toxic level for your cells (typically <0.5%). Consider using a specialized formulation with solubilizing agents if the issue persists. |
| Inconsistent results between experiments | The compound may be degrading in the stock solution due to improper storage. The compound may be precipitating out of solution at the working concentration. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation before adding them to your cells. Prepare fresh working solutions for each experiment. |
| High background or off-target effects | The final DMSO concentration may be too high, causing cellular stress or other non-specific effects. | Lower the final DMSO concentration in your assay. Always include a vehicle control (medium with the same concentration of DMSO) to differentiate between compound-specific and solvent-specific effects. |
Quantitative Solubility Data
| Solvent/Medium | Solubility |
| DMSO | Up to 10 mM |
| Physiological Media | >2 mg/mL[2] |
| Kinetic Solubility (CAD) | ≥238 µg/mL[3] |
Signaling Pathway
This compound is an inhibitor of the αvβ6 integrin, which plays a key role in the activation of transforming growth factor-beta (TGF-β). By inhibiting αvβ6, this compound prevents the release of active TGF-β from its latent complex, thereby blocking downstream signaling through the Smad pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Workflow:
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO.
-
Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
To minimize precipitation when diluting into aqueous media, prepare intermediate dilutions of your stock solution in DMSO.
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Prepare Final Working Solutions (in Cell Culture Medium):
-
Calculate the volume of the intermediate DMSO stock needed to achieve your desired final concentration in the cell culture medium.
-
Important: Add the DMSO stock to the cell culture medium, not the other way around, while gently vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.1% and not exceeding 0.5%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (used to make the highest concentration of your working solution) to the cell culture medium.
-
Protocol 2: Inhibition of TGF-β-induced Smad2 Phosphorylation Assay
This protocol provides a method to assess the inhibitory activity of this compound on TGF-β-induced Smad2 phosphorylation in a human lung epithelial cell line (e.g., A549) using Western blotting.
Materials:
-
A549 cells (or other suitable epithelial cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions
-
Recombinant human TGF-β1
-
PBS (Phosphate Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free medium for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2 signal to the total Smad2 signal and the loading control. Plot the normalized phospho-Smad2 levels against the concentration of this compound to determine the IC50 value.
References
Technical Support Center: Optimizing GSK3335103 Concentration for Cell Treatment
Welcome to the technical support center for GSK3335103. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell treatment experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective small molecule inhibitor of the αvβ6 integrin.[1][2] Its mechanism of action involves binding to the αvβ6 integrin, which leads to a concentration- and time-dependent internalization of the integrin.[3][4] Following sustained engagement, the internalized integrin undergoes lysosomal degradation.[3][4] The αvβ6 integrin is a key activator of transforming growth factor-beta (TGF-β), a pro-fibrotic cytokine.[5][6] By promoting the degradation of αvβ6, this compound effectively inhibits the activation of TGF-β and its downstream signaling pathways, such as the phosphorylation of Smad2 (pSmad2).[3][7]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research related to fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][5] Its ability to inhibit the αvβ6 integrin-mediated activation of TGF-β makes it a valuable tool for studying the pathogenesis of fibrosis and for evaluating potential anti-fibrotic therapies.[3][4]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: A good starting point for determining the optimal concentration of this compound in your specific cell line and assay is to perform a dose-response experiment. Based on published data, the following values can be used as a guide to select a concentration range for your initial experiments. We recommend testing a range of concentrations, for instance, from 1 nM to 1 µM, to determine the optimal concentration for your experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution directly into your pre-warmed cell culture medium.[8] Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[9]
Troubleshooting Guides
Issue 1: High levels of cell death or cytotoxicity observed after treatment.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with a broad range of concentrations and select the lowest concentration that gives the desired biological effect.[3] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect without causing significant cell death. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is within the tolerated range for your cell line (typically <0.5%).[9] Always include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) in your experiments.[3] |
| Off-target effects. | At very high concentrations, this compound may have off-target effects on other RGD-binding integrins. Using the lowest effective concentration can help minimize these effects. |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. If possible, test the inhibitor on a more robust cell line or perform extensive optimization of concentration and exposure time. |
Issue 2: Inconsistent results or lack of inhibitory effect.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration. | Re-evaluate the concentration range in a dose-response experiment. The optimal concentration can vary significantly between different cell lines and assays.[10] |
| Incorrect timing of inhibitor addition. | For inhibition of TGF-β induced signaling, pre-incubation with this compound before stimulation with TGF-β is crucial. Optimize the pre-incubation time (e.g., 1-2 hours) before adding the stimulus.[11] |
| Inhibitor degradation. | Ensure proper storage of the this compound stock solution (-20°C or -80°C in small aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.[12] |
| Cell seeding density. | Inconsistent cell numbers can lead to variable results. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.[13] |
| Incomplete solubilization. | Ensure the DMSO stock solution is fully dissolved before diluting it in the cell culture medium. Briefly vortexing or sonicating the stock solution can help.[13] |
| Precipitation in media. | Some compounds can precipitate when diluted from a high-concentration DMSO stock into aqueous media. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing intermediate dilutions in a mix of DMSO and media.[8] |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Notes |
| pIC50 (αvβ6 inhibition) | 8 | Not specified | Indicates high potency.[1][2] |
| pKi | 9.96 | Not specified | High binding affinity to αvβ6. |
| pEC50 (αvβ6 internalization) | 9.35 | NHBE cells | Concentration-dependent effect. |
| pIC50 (pSmad2 signaling) | 8.19 | NHBE cells | Inhibition of TGF-β downstream signaling. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle-only control (DMSO).[4]
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14]
Western Blot for Phospho-Smad2 (pSmad2)
This protocol is to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[11]
-
TGF-β Stimulation: Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[11][17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the pSmad2 signal to total Smad2 or a housekeeping protein like GAPDH or β-actin.[18]
Quantitative PCR (qPCR) for TGF-β Target Genes
This protocol is to measure the effect of this compound on the expression of TGF-β target genes.
-
Cell Treatment: Treat cells with this compound and/or TGF-β as described in the Western Blot protocol for a suitable duration to allow for changes in gene expression (e.g., 6-24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[21]
Visualizations
References
- 1. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GSK3335103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to GSK3335103 in cell lines. The information provided is based on the known mechanism of action of this compound and established principles of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, small molecule inhibitor of the αvβ6 integrin.[1][2][3][4] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[1][3][5] By binding to αvβ6 with high affinity, this compound prevents the activation of TGF-β, thereby attenuating downstream fibrotic signaling pathways.[1][3][5] Sustained engagement of the αvβ6 integrin by this compound can also lead to the internalization and subsequent lysosomal degradation of the integrin.[1][3][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and general principles of drug resistance, potential mechanisms can be hypothesized:
-
Target Alteration: Although unlikely for a small molecule inhibitor, mutations in the ITGAV (αv) or ITGB6 (β6) genes could potentially alter the binding site of this compound, reducing its affinity for the αvβ6 integrin.
-
Upregulation of the Target: Increased expression of the αvβ6 integrin at the cell surface may require higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cells may develop resistance by activating alternative signaling pathways that bypass the need for αvβ6-mediated TGF-β activation.[6] This could involve the activation of other receptor tyrosine kinases (RTKs) or non-Smad TGF-β signaling pathways such as the MAPK/ERK or PI3K/AKT pathways.[6][7]
-
Integrin Crosstalk: Upregulation or activation of other integrins that can also activate TGF-β or promote cell survival and proliferation could compensate for the inhibition of αvβ6.[1] For instance, other αv integrins have been implicated in TGF-β activation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell, reducing its intracellular concentration and target engagement.[8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically 2-fold or higher) in the IC50 value for the resistant cell line compared to the parental line indicates the development of resistance.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.
Problem 1: Decreased Potency of this compound (Increased IC50)
| Possible Cause | Suggested Action | Expected Outcome |
| Development of a resistant cell population. | Generate a this compound-resistant cell line by continuous or pulse exposure to escalating doses of the compound. | A stable resistant cell line with a consistently higher IC50 for further investigation. |
| Activation of bypass signaling pathways. | Perform a phospho-receptor tyrosine kinase (RTK) array or western blotting for key signaling nodes (e.g., p-AKT, p-ERK). | Identification of upregulated or activated alternative signaling pathways in the resistant cells. |
| Upregulation of other integrins (Integrin Crosstalk). | Analyze the expression of other αv integrins (e.g., αvβ1, αvβ3, αvβ5, αvβ8) at the protein level (Flow Cytometry or Western Blot) and mRNA level (qPCR). | Increased expression of other integrins in the resistant cell line compared to the parental line. |
| Increased drug efflux. | Use a broad-spectrum ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound and re-determine the IC50. | A reversal of resistance (decrease in IC50) in the presence of the ABC transporter inhibitor. |
Problem 2: Inconsistent results in downstream TGF-β signaling assays (e.g., p-SMAD2/3 Western Blot)
| Possible Cause | Suggested Action | Expected Outcome |
| Transient inhibition of TGF-β signaling. | Perform a time-course experiment to assess the duration of p-SMAD2/3 inhibition after this compound treatment. | Determine the optimal time point for assessing downstream signaling inhibition. |
| Activation of non-Smad TGF-β pathways. | Analyze the phosphorylation status of key non-Smad signaling proteins like p38 MAPK, JNK, and AKT. | Identification of compensatory activation of non-Smad pathways. |
| Technical variability in the assay. | Optimize the western blot protocol, ensuring consistent cell lysis, protein quantification, and antibody concentrations. | Reproducible and reliable measurement of p-SMAD2/3 levels. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[2][10][11]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of the drug, passaging them as they reach 70-80% confluency.
-
-
Escalate the drug concentration:
-
Once the cells are proliferating at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely for signs of toxicity. It is expected that a significant portion of the cells will die initially.
-
Allow the surviving cells to repopulate the culture vessel.
-
-
Repeat the dose escalation:
-
Continue this process of stepwise dose escalation over several months.
-
At each stable concentration, it is advisable to cryopreserve a stock of the cells.
-
-
Characterize the resistant cell line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a final IC50 determination on both the resistant and parental cell lines in parallel.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
An RI greater than 2 is generally considered indicative of resistance.[9]
-
Protocol 2: Western Blot for Downstream TGF-β Signaling (p-SMAD2/3)
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-SMAD2 (Ser465/467), anti-SMAD2, anti-p-SMAD3 (Ser423/425), anti-SMAD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell treatment:
-
Plate parental and resistant cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 1x and 10x IC50 of the parental line) for 1 hour.
-
Stimulate the cells with a low dose of recombinant human TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
-
Cell lysis and protein quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | 10 | 1.0 |
| This compound-Resistant | 150 | 15.0 |
Table 2: Example of Western Blot Quantification for p-SMAD2
| Cell Line | Treatment | Relative p-SMAD2 Level (Normalized to Total SMAD2) |
| Parental | Vehicle | 1.0 |
| Parental | TGF-β1 | 8.5 |
| Parental | This compound + TGF-β1 | 1.2 |
| Resistant | Vehicle | 1.1 |
| Resistant | TGF-β1 | 8.2 |
| Resistant | This compound + TGF-β1 | 6.8 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. Integrin Crosstalk Contributes to the Complexity of Signalling and Unpredictable Cancer Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Signaling of TGF-β Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best practices for long-term storage of GSK3335103
This technical support center provides best practices for the long-term storage of GSK3335103, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Conditions
For optimal long-term stability, this compound should be stored as a solid or in a suitable solvent under the following conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark environment. |
| 4°C | Short-term (days to weeks) | Keep desiccated and protected from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for short-term storage of working solutions. |
Stock Solution Preparation
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Reconstitution of Lyophilized Powder:
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Allow the vial and the desired solvent to reach room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibitory Activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid powder. Ensure proper long-term storage at -80°C. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | Verify all calculations and calibrate pipettes. Perform a dose-response experiment to confirm the optimal concentration. | |
| Cell Health: Cells are unhealthy, leading to inconsistent responses. | Ensure cells are in the logarithmic growth phase and have high viability. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before and during seeding. |
| Pipetting Inaccuracy: Inconsistent volumes of compound or reagents added. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge Effects in Plates: Evaporation or temperature gradients in the outer wells of a plate. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile media/PBS. | |
| Compound Precipitation in Media | Poor Solubility: The final concentration of this compound in the aqueous cell culture medium is too high. | Ensure the final DMSO concentration is low (typically ≤ 0.1%). Pre-warm the media before adding the compound. |
| Interaction with Media Components: Components in the serum or media may cause precipitation. | Test the solubility in media with and without serum. Consider using a different formulation or a solubilizing agent if compatible with the assay. | |
| Unexpected Cellular Toxicity | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Use a final DMSO concentration of ≤ 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: At high concentrations, the inhibitor may affect other cellular pathways. | Perform dose-response experiments to determine the lowest effective concentration. Use a structurally unrelated inhibitor of the same pathway as a control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the αvβ6 integrin. It functions by binding to the RGD-binding site of the αvβ6 integrin, preventing it from activating latent transforming growth factor-beta (TGF-β). This inhibition of TGF-β activation is a key therapeutic strategy in fibrotic diseases.[1]
Q2: How does αvβ6 integrin activate TGF-β?
A2: The αvβ6 integrin binds to an RGD motif within the latency-associated peptide (LAP) of the latent TGF-β complex, which is tethered to the extracellular matrix.[2][3] This binding induces a conformational change in the LAP, leading to the release of the active TGF-β cytokine, which can then bind to its receptors and initiate downstream signaling.[3]
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound is orally bioavailable and has been used in in vivo models of fibrosis.[1]
Q4: What is the recommended working concentration for in vitro experiments?
A4: The optimal working concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the EC50 for your specific assay.
Q5: How should I prepare my working solutions from the DMSO stock?
A5: Prepare serial dilutions of your DMSO stock solution in cell culture medium. It is important to add the DMSO stock to the medium and mix immediately to avoid precipitation. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%).
Experimental Protocols
Cell-Based Assay for Measuring Inhibition of TGF-β Signaling
This protocol describes a general method for assessing the ability of this compound to inhibit TGF-β-induced signaling in a cell-based assay using a TGF-β responsive reporter cell line.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human TGF-β1
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium at 2X the final desired concentrations.
-
Prepare a 2X solution of recombinant human TGF-β1 in serum-free medium (e.g., a final concentration of 1 ng/mL).
-
Remove the culture medium from the cells and replace it with 50 µL of the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the 2X TGF-β1 solution to each well (except for the unstimulated control wells).
-
Include appropriate controls:
-
Untreated cells (basal control)
-
Cells treated with vehicle (DMSO) + TGF-β1 (positive control)
-
Cells treated with vehicle (DMSO) only (negative control)
-
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the positive control (TGF-β1 stimulated, vehicle-treated cells).
-
Plot the normalized luminescence against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: Signaling pathway of αvβ6 integrin-mediated TGF-β activation and the inhibitory action of this compound.
References
Avoiding precipitation of GSK3335103 in culture media
This guide provides troubleshooting advice and frequently asked questions to help researchers avoid the precipitation of GSK3335103 in culture media, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective non-peptide inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-β (TGF-β), a cytokine involved in the pathogenesis of fibrosis.[3] By inhibiting the αvβ6 integrin, this compound blocks the activation of TGF-β, making it a valuable tool for studying and potentially treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a common practice for poorly water-soluble drugs to ensure they are fully dissolved before further dilution into aqueous media.[4]
Q3: Why does this compound precipitate in my culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous-based culture media is a common issue. It typically occurs when the compound's concentration exceeds its solubility limit in the final medium. This can be caused by:
-
High Final Concentration: The desired experimental concentration may be higher than the maximum soluble concentration of the compound in the specific culture medium.
-
Improper Dilution: Rapidly diluting a high-concentration DMSO stock directly into the aqueous medium can cause the compound to "crash out" of solution.[4]
-
Low Temperature: Preparing dilutions in cold media can decrease the solubility of the compound.
-
Solvent Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues.[5]
Q4: Can I sonicate or heat the solution to redissolve the precipitate?
While brief sonication can help dissolve the compound when initially preparing the high-concentration stock solution in DMSO, it is generally not recommended to sonicate or heat the final culture medium containing the compound.[5] This can degrade sensitive media components, harm cells, and may only temporarily dissolve the precipitate, which could reappear over time.
Troubleshooting Guide: Preventing this compound Precipitation
This section provides a step-by-step approach to diagnose and resolve precipitation issues.
Problem: this compound precipitates upon dilution or during the experiment.
Step 1: Verify Stock Solution Preparation
-
Possible Cause: The initial stock solution in DMSO was not fully dissolved.
-
Solution: Ensure your high-concentration (e.g., 10-20 mM) stock of this compound in 100% anhydrous DMSO is completely clear. If necessary, gently vortex or briefly sonicate the vial to ensure full dissolution before making any dilutions.
Step 2: Optimize the Dilution Method
-
Possible Cause: The compound is "crashing out" due to a large difference in solvent polarity between the DMSO stock and the aqueous culture medium.
-
Solution: Employ a serial dilution or intermediate dilution step. Instead of adding a very small volume of a highly concentrated stock directly to your final volume of media, first create an intermediate dilution of your stock in pre-warmed (37°C) culture media or DMSO.[5] Then, add this intermediate dilution to the final volume of pre-warmed media. Always add the compound solution to the media while gently vortexing or swirling to ensure rapid and even distribution.[5]
Step 3: Determine the Maximum Soluble Concentration
-
Possible Cause: The target working concentration of this compound is above its solubility limit in your specific cell culture medium.
-
Solution: Perform a solubility test to determine the maximum achievable concentration in your experimental conditions. This can be done by preparing a serial dilution of this compound in your complete culture medium and visually inspecting for precipitation or measuring turbidity with a plate reader.[5]
Step 4: Check Media and Incubation Conditions
-
Possible Cause: Components in the media or environmental factors are contributing to precipitation.
-
Solution:
-
Pre-warm your media: Always use culture medium that has been pre-warmed to 37°C before adding the compound.[5]
-
pH of Media: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as pH can affect the solubility of small molecules.[6][7]
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules in solution. Be consistent with the serum percentage in your experiments.
-
Quantitative Data
This table summarizes available solubility data for this compound. Note that kinetic solubility in aqueous buffers is often lower than solubility in organic solvents.
| Parameter | Solvent/Medium | Value | Reference |
| Kinetic Solubility (CAD) | Aqueous Buffer | ≥238 µg/mL | [8] |
| Stock Solution Solvent | DMSO | 10-100 mM (Recommended Practice) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details a best-practice method for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Prepare Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
To prepare a 1 µM final concentration from a 20 mM stock, first make a 100X or 1000X intermediate stock. For example, dilute the 20 mM stock to 1 mM in DMSO.
-
-
Prepare Final Working Solution:
-
Add a small volume of the intermediate stock to the pre-warmed medium while gently vortexing or swirling. For instance, add 1 µL of a 1 mM intermediate stock to 1 mL of medium to achieve a final concentration of 1 µM.[5]
-
This ensures the final DMSO concentration remains low (e.g., 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | αvβ6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
How to control for vehicle effects when using GSK3335103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK3335103. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on best practices for vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule, RGD-mimetic inhibitor of the αvβ6 integrin.[1][2][3] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[1][2][4] By inhibiting αvβ6, this compound attenuates TGF-β signaling, which has been shown to reduce collagen deposition in preclinical models of fibrosis.[1][2] The mechanism involves the induction of concentration- and time-dependent internalization of the αvβ6 integrin, followed by its lysosomal degradation.[1][2]
Q2: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a formulation containing all the components of the drug treatment solution except for the active pharmaceutical ingredient, in this case, this compound. It is administered to a control group of cells or animals in the same manner and volume as the drug treatment. Using a vehicle control is critical to differentiate the biological effects of this compound from any potential effects of the solvent or other excipients used to deliver the compound.
Q3: What is the recommended vehicle for in vitro studies with this compound?
This compound has a reported solubility of 10 mM in dimethyl sulfoxide (B87167) (DMSO). Therefore, DMSO is a suitable solvent for preparing a concentrated stock solution for in vitro experiments. For cell-based assays, this stock solution should be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control group treated with the same final concentration of DMSO is essential.
Q4: What is a potential vehicle for in vivo oral administration of this compound?
Troubleshooting Guides
In Vitro Experiments
Issue: Precipitation of this compound in cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous environment of the cell culture medium, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the lowest effective concentration of this compound in your assay to minimize the amount of compound needed.
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into pre-warmed (37°C) culture medium while gently vortexing. This can prevent localized high concentrations that are prone to precipitation.
-
Serum Content: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If your experiment allows, ensure serum is present in the medium during dilution.
-
Solubility Test: Perform a small-scale solubility test by preparing serial dilutions of this compound in your complete cell culture medium and visually inspecting for precipitation after incubation at 37°C for a few hours.
-
In Vivo Experiments
Issue: Inconsistent results or signs of toxicity in vehicle-treated animals.
-
Possible Cause: The chosen vehicle formulation may have unexpected biological effects or may not be well-tolerated by the animal model at the administered volume or frequency.
-
Troubleshooting Steps:
-
Vehicle Tolerability Study: Before initiating a large-scale efficacy study, conduct a pilot study with a small group of animals to assess the tolerability of the vehicle alone. Monitor for any adverse effects such as weight loss, changes in behavior, or signs of gastrointestinal distress.
-
Optimize Vehicle Components: If the initial vehicle is not well-tolerated, consider alternative formulations. For aqueous suspensions, varying the concentration or type of suspending agent (e.g., carboxymethylcellulose) may improve tolerability.
-
Dosing Volume and Frequency: Ensure that the dosing volume is within the recommended limits for the species and route of administration (e.g., for oral gavage in mice, typically 5-10 mL/kg). If multiple doses are required, assess the cumulative effect of the vehicle.
-
Fresh Preparation: Prepare the vehicle formulation fresh before each use, especially if it is a suspension, to ensure homogeneity and prevent degradation of components.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | 10 mM | --INVALID-LINK-- |
Table 2: Potential In Vivo Vehicle Formulation for Oral Administration
| Vehicle Component | Concentration | Notes |
| Hydroxypropyl Methylcellulose (HPMC E4M) | 0.5% (w/v) | Based on a formulation for a similar αvβ6 inhibitor. Requires validation. |
| Nanopure Water | To final volume | Ensure sterility for administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Ensure complete dissolution by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in 100% DMSO if a wide range of concentrations is to be tested.
-
Prepare Final Working Solutions: Pre-warm complete cell culture medium to 37°C. Add a small volume of the DMSO stock or intermediate dilution to the medium to achieve the final desired concentration of this compound. The final DMSO concentration should be kept constant across all treatments and the vehicle control (ideally ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock to 1 mL of medium (resulting in a final DMSO concentration of 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the final concentrations of this compound or the vehicle control.
Protocol 2: Suggested Starting Protocol for In Vivo Oral Administration in Mice
-
Vehicle Preparation (0.5% HPMC):
-
Weigh the required amount of HPMC E4M powder.
-
In a sterile container, slowly add the HPMC powder to sterile Nanopure water while stirring continuously to avoid clumping.
-
Continue stirring until a homogenous suspension is formed. This may take some time.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder to achieve the desired final dosing concentration (e.g., mg/kg).
-
Triturate the this compound powder with a small amount of the prepared vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Vehicle Control: The 0.5% HPMC in water solution serves as the vehicle control.
-
Administration (Oral Gavage):
-
Before each dosing session, ensure the this compound formulation is thoroughly mixed to resuspend the compound.
-
Administer the formulation or the vehicle control to the respective groups of mice using a proper-sized oral gavage needle. The volume should be based on the individual animal's body weight (e.g., 10 mL/kg).
-
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro studies with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Validation & Comparative
Head-to-Head Comparison: GSK3335103 and Nintedanib in the Context of Fibrotic Diseases
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of anti-fibrotic therapies, two molecules, GSK3335103 and nintedanib (B1663095), represent distinct and significant approaches to tackling the progression of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF). Nintedanib is an established treatment, a multi-targeted tyrosine kinase inhibitor approved for IPF and other progressive fibrosing interstitial lung diseases. In contrast, this compound is a clinical-stage, highly specific inhibitor of the αvβ6 integrin, a key player in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing available data, detailing experimental methodologies, and visualizing their distinct mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and nintedanib lies in their molecular targets and, consequently, their mechanisms of action.
This compound: Targeting the "Master Switch" of Fibrosis
This compound is an orally active, small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is minimally expressed in healthy epithelial tissues but is significantly upregulated in fibrotic conditions.[2] Its primary role in fibrosis is the activation of latent TGF-β.[1][2] By binding to the αvβ6 integrin, this compound prevents this activation, effectively shutting down a critical initial step in the fibrotic cascade.[1] This targeted approach aims to specifically inhibit the pro-fibrotic signaling mediated by TGF-β.[1]
Nintedanib: A Broad-Spectrum Kinase Inhibitor
Nintedanib, on the other hand, is a small molecule that functions as an intracellular inhibitor of multiple tyrosine kinases.[3] It targets the receptors for key growth factors implicated in the pathogenesis of fibrosis, including:
-
Platelet-derived growth factor receptor (PDGFR)
-
Fibroblast growth factor receptor (FGFR)
-
Vascular endothelial growth factor receptor (VEGFR) [3]
By blocking these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix characteristic of fibrosis.[4][5]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by this compound and nintedanib.
Preclinical and Clinical Data Summary
A direct head-to-head clinical trial comparing this compound and nintedanib has not been conducted, as this compound is still in earlier stages of clinical development. Therefore, the following tables summarize the available data for each compound independently.
Table 1: Preclinical Efficacy in Fibrosis Models
| Parameter | This compound | Nintedanib |
| Animal Model | Murine model of bleomycin-induced lung fibrosis[1][2][6] | Murine models of bleomycin- and silica-induced lung fibrosis[4]; Bleomycin-induced skin fibrosis in mice[3] |
| Key Findings | - Engages with αvβ6 integrin and inhibits TGF-β activation[1][6]- Reduces collagen deposition[1][2][6]- Prolonged duration of action observed in vivo[1][6] | - Inhibits fibroblast proliferation and myofibroblast transformation[4]- Reduces inflammatory cell accumulation and collagen deposition[4]- Attenuates dermal thickening and collagen release[3] |
| Reported Efficacy | Significant reduction in TGF-β signaling and collagen deposition[1][6] | Significant anti-fibrotic and anti-inflammatory activity[4] |
Table 2: Clinical Trial Data
| Parameter | This compound | Nintedanib |
| Development Phase | Phase 1 trials completed[7] | Approved for clinical use |
| Pivotal Trials | Not yet conducted | INPULSIS-1 and INPULSIS-2[8][9] |
| Primary Efficacy Endpoint | N/A | Annual rate of decline in Forced Vital Capacity (FVC)[8][10] |
| Key Efficacy Results | Target engagement demonstrated in a Phase 1b study in IPF patients via PET imaging. | Significantly reduced the annual rate of FVC decline compared to placebo.[8] In INPULSIS-2, significantly increased the time to first acute exacerbation.[9] |
| Common Adverse Events | Well-tolerated in Phase 1 studies.[11] | Diarrhea, nausea, vomiting, abdominal pain, decreased appetite, and elevated liver enzymes.[9] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive comparison. Below are outlines of key experimental protocols used to evaluate these compounds.
Bleomycin-Induced Lung Fibrosis Model (Murine)
This is a widely used preclinical model to induce lung fibrosis and test the efficacy of anti-fibrotic agents.[12][13]
-
Induction of Fibrosis: Mice (commonly C57BL/6 strain) are anesthetized, and a single dose of bleomycin sulfate (B86663) is administered intratracheally or intranasally to induce lung injury and subsequent fibrosis.[12][13][14]
-
Treatment: The test compound (this compound or nintedanib) or vehicle is administered, typically daily, starting at a specified time point after bleomycin instillation.
-
Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days), animals are euthanized, and lung tissue is collected for analysis.
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration, and with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using a standardized system like the Ashcroft score.[12]
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline (B1673980) assay, as hydroxyproline is a major component of collagen.[13][14]
-
Molecular Analysis: Gene and protein expression of key fibrotic markers (e.g., collagen I, α-smooth muscle actin (α-SMA), TGF-β) are analyzed using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.
-
INPULSIS Clinical Trials (Nintedanib)
The efficacy and safety of nintedanib in IPF were established in two replicate Phase III, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2).[8][10][15]
-
Patient Population: Patients aged 40 years or older with a diagnosis of IPF, with FVC ≥50% of predicted value and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30–79% of the predicted value.[10][15]
-
Treatment: Patients were randomized to receive 150 mg of nintedanib twice daily or placebo for 52 weeks.[8][10]
-
Primary Endpoint: The annual rate of decline in FVC (in mL).[8][10]
-
Key Secondary Endpoints: Change from baseline in the St. George’s Respiratory Questionnaire (SGRQ) total score (a measure of health-related quality of life) and time to the first acute exacerbation.[10]
Conclusion
This compound and nintedanib represent two distinct therapeutic strategies for combating fibrotic diseases. Nintedanib offers a broad inhibition of key pro-fibrotic signaling pathways and has demonstrated clinical efficacy in slowing disease progression in IPF.[8][9] this compound, with its highly specific targeting of the αvβ6 integrin-mediated activation of TGF-β, presents a more focused approach that has shown promise in preclinical models.[1][6]
The different stages of development of these two compounds preclude a direct comparison of their clinical effectiveness at this time. Future clinical trials of this compound will be crucial to determine its efficacy and safety profile in patients and to understand how its targeted mechanism translates into clinical benefit compared to broader-spectrum inhibitors like nintedanib. For researchers and drug developers, the study of these two molecules provides valuable insights into the complex pathophysiology of fibrosis and highlights the potential of both targeted and multi-targeted therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
- 3. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 6. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide to Antifibrotic Therapies: GSK3335103 and Other Agents in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and failure. The therapeutic landscape for these conditions is evolving, with several drugs targeting different aspects of the fibrotic process. This guide provides a comparative overview of GSK3335103, a potent and selective αvβ6 integrin inhibitor, and other key antifibrotic agents: Nintedanib (B1663095), Pirfenidone (B1678446), and Bexotegrast.
It is important to note that, to date, no peer-reviewed studies detailing the synergistic effects of this compound in combination with other drugs have been published. Therefore, this guide will focus on comparing these therapeutic agents based on their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action and Preclinical Data Comparison
The following tables summarize the key characteristics and preclinical data for this compound and comparator antifibrotic drugs.
Table 1: Comparison of Antifibrotic Drug Mechanisms and Properties
| Feature | This compound | Nintedanib | Pirfenidone | Bexotegrast |
| Target(s) | αvβ6 integrin[1][2] | VEGFR, FGFR, PDGFR tyrosine kinases[3][4][5] | Multiple pathways implicated; precise target unknown | Dual αvβ6 and αvβ1 integrin inhibitor[6] |
| Mechanism of Action | Inhibits the activation of TGF-β by blocking its release from the latency-associated peptide (LAP).[1][2] | Inhibits intracellular signaling pathways involved in fibroblast proliferation, migration, and differentiation.[3][4] | Exhibits anti-inflammatory, antioxidant, and antifibrotic effects; reduces fibroblast proliferation and collagen synthesis.[7][8][9][10] | Blocks the activation of TGF-β by preventing integrin binding to the RGD sequence of latent TGF-β. |
| Key Downstream Effects | Attenuates TGF-β signaling, leading to reduced collagen deposition.[1][2] | Downregulates profibrotic gene expression (e.g., collagens, fibronectin).[11] | Reduces production of fibrogenic mediators like TGF-β and TNF-α.[7][8] | Reduces pro-fibrotic gene expression in fibrotic human lung tissue.[6] |
| Administration Route | Oral[2] | Oral | Oral | Oral |
Table 2: Summary of Preclinical Efficacy in Fibrosis Models
| Drug | Animal Model | Key Findings | Quantitative Data |
| This compound | Bleomycin-induced lung fibrosis in mice | Reduced collagen deposition and inhibited TGF-β signaling.[1][2] | pIC50 = 8[12] |
| Nintedanib | Bleomycin-induced lung fibrosis in mice and other models | Attenuated fibrosis, inflammation, and improved lung function.[3][5] | Significant reduction in histological fibrosis scores and collagen content. |
| Pirfenidone | Bleomycin-induced lung fibrosis in hamsters and mice | Reduced lung fibrosis, hydroxyproline (B1673980) content, and levels of profibrotic cytokines.[7][8][10] | Up to 50% improvement in cardiac and renal fibrosis models.[8] |
| Bexotegrast | Precision-cut lung slices (PCLS) from IPF patient explants | Significantly reduced collagen gene expression (COL1A1, -63%; COL1A2, -50%) and markers of TGF-β signaling.[6] | COL1A1 expression reduced by 63% (p<0.0001); COL1A2 by 50% (p<0.001).[6] |
Signaling Pathways and Experimental Workflows
TGF-β Activation Pathway and Inhibition by this compound
The transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis. It is secreted as a latent complex, which requires activation to bind to its receptors and initiate downstream signaling. The integrin αvβ6 plays a crucial role in this activation process.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of Antifibrotic Agents
The preclinical assessment of antifibrotic drugs typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Caption: General experimental workflow for preclinical antifibrotic drug discovery.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Mice
This is a widely used in vivo model to study pulmonary fibrosis and evaluate the efficacy of potential antifibrotic therapies.[13][14]
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5-3.0 U/kg) is administered to the mice. Control animals receive saline.
-
Drug Administration: The test compound (e.g., this compound) is typically administered orally, starting at a specified time point after bleomycin instillation (either prophylactically or therapeutically).
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[13][15]
-
Collagen Content: Lung tissue is homogenized, and the total collagen content is quantified using a hydroxyproline assay.[16]
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by qRT-PCR.
-
TGF-β Reporter Gene Assay
This in vitro assay is used to measure the ability of a compound to inhibit TGF-β signaling.
-
Treatment: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Recombinant human TGF-β1 is added to the cells to stimulate the signaling pathway.
-
Measurement: After a defined incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
Data Analysis: The inhibitory concentration (IC50) of the compound is calculated based on the reduction in reporter gene activity.
Conclusion
This compound represents a targeted approach to antifibrotic therapy by specifically inhibiting the αvβ6 integrin-mediated activation of TGF-β. This mechanism is distinct from the multi-tyrosine kinase inhibition of Nintedanib and the broader, less defined mechanisms of Pirfenidone. Bexotegrast offers a similar targeted approach to this compound but with dual inhibition of αvβ6 and αvβ1 integrins. Preclinical data for all four agents demonstrate promising antifibrotic activity in relevant models. The distinct mechanisms of these drugs suggest that future research into potential combination therapies could be a valuable avenue to explore for enhanced efficacy in treating fibrotic diseases. However, further studies are required to establish the clinical efficacy and safety of this compound and to investigate its potential in combination with other antifibrotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced type III collagen gene expression during bleomycin induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Translating Preclinical Promise into Clinical Potential: A Comparative Guide to GSK3335103
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical data for GSK3335103, a novel, orally bioavailable small molecule inhibitor of the αvβ6 integrin, a key player in the activation of transforming growth factor-beta (TGF-β) and a promising target for fibrotic diseases. By objectively comparing its performance with other αvβ6 integrin inhibitors in development, this guide aims to illuminate the translational relevance of this compound's preclinical findings.
At a Glance: this compound vs. Key Alternatives
The following tables summarize the available quantitative preclinical data for this compound and two other notable αvβ6 integrin inhibitors, Bexotegrast (PLN-74809) and GSK3008348. This allows for a direct comparison of their potency, selectivity, and pharmacokinetic properties.
| Compound | Target(s) | pIC50 (αvβ6) | IC50 (αvβ6) | pKi (αvβ6) | Selectivity | Oral Bioavailability | Key In Vivo Model |
| This compound | αvβ6 Integrin | 8[1] | - | 9.96[2] | Minimum 4-fold over other RGD integrins | Yes | Bleomycin-induced lung fibrosis (mouse)[2][3] |
| Bexotegrast (PLN-74809) | αvβ6/αvβ1 Integrins | - | - | - | Dual selective inhibitor | Yes[4] | Bleomycin-induced lung fibrosis (mouse) |
| GSK3008348 | αvβ6 Integrin | 8.4 (cell adhesion) | 1.50 nM[5] | 10.4 - 11.0 | Selective for αvβ6 | Inhaled formulation | Bleomycin-induced lung fibrosis (mouse)[6][7] |
Table 1: Comparative In Vitro and In Vivo Activity. This table provides a side-by-side comparison of the key preclinical parameters of this compound and its alternatives.
| Compound | Species | Dose | Route | Key Findings | Reference |
| This compound | Mouse | Not specified | Oral | Reduced collagen deposition, prolonged duration of action. | [2][3] |
| Bexotegrast (PLN-74809) | Mouse | Not specified | Oral | Reduced collagen gene expression. | Pliant Therapeutics |
| GSK3008348 | Mouse | Not specified | Inhaled | Reduced lung collagen deposition and serum C3M. | [6][7] |
Table 2: Summary of Efficacy in Bleomycin-Induced Lung Fibrosis Model. This table highlights the reported efficacy of each compound in a relevant animal model of pulmonary fibrosis.
Understanding the Mechanism: The αvβ6-TGF-β Signaling Pathway
This compound and its comparators exert their anti-fibrotic effects by targeting the activation of TGF-β, a central mediator of fibrosis. The following diagram illustrates the signaling pathway and the points of intervention for these inhibitors.
Caption: Inhibition of TGF-β activation by αvβ6 integrin antagonists.
Experimental Deep Dive: Methodologies Behind the Data
To facilitate the replication and validation of the cited findings, this section provides detailed protocols for the key experiments used to characterize this compound and its alternatives.
Experimental Workflow: From Compound to In Vivo Efficacy
The preclinical assessment of these compounds typically follows a standardized workflow, from initial in vitro characterization to in vivo proof-of-concept studies.
Caption: A typical preclinical experimental workflow for evaluating anti-fibrotic compounds.
Detailed Experimental Protocols
1. αvβ6 Integrin Binding Assay (Competitive ELISA)
-
Objective: To determine the in vitro potency (IC50) of test compounds to inhibit the binding of a natural ligand to the αvβ6 integrin.
-
Materials:
-
Recombinant human αvβ6 integrin.
-
Biotinylated latency-associated peptide (LAP).
-
Streptavidin-HRP.
-
TMB substrate.
-
96-well microplates.
-
Test compounds (this compound, etc.).
-
-
Procedure:
-
Coat 96-well plates with recombinant human αvβ6 integrin overnight at 4°C.
-
Wash plates with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add serial dilutions of the test compound to the wells.
-
Add a constant concentration of biotinylated LAP to all wells and incubate for 2 hours at room temperature.
-
Wash the plates.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
-
2. Bleomycin-Induced Lung Fibrosis Mouse Model
-
Objective: To evaluate the in vivo efficacy of test compounds in a well-established animal model of pulmonary fibrosis.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.
-
Administer the test compound (e.g., this compound) or vehicle control daily via the appropriate route (e.g., oral gavage) starting from a specified day post-bleomycin instillation (e.g., day 7 or day 14) for a defined period (e.g., 14-21 days).
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
One lung lobe can be fixed in formalin for histological analysis, and the remaining lobes can be snap-frozen for biochemical analysis.
-
3. Measurement of Lung Collagen Content (Hydroxyproline Assay)
-
Objective: To quantify the total collagen content in lung tissue as a primary endpoint for fibrosis.
-
Materials:
-
Lung tissue homogenates.
-
Hydrochloric acid (6N).
-
Chloramine-T reagent.
-
p-Dimethylaminobenzaldehyde (DMAB) reagent.
-
Hydroxyproline (B1673980) standard.
-
-
Procedure:
-
Hydrolyze a known weight of lung tissue homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysates.
-
Add Chloramine-T reagent to oxidize the hydroxyproline and incubate at room temperature.
-
Add DMAB reagent and incubate at 60°C to develop a colored product.
-
Read the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Convert the hydroxyproline content to collagen content (typically, hydroxyproline constitutes about 13.5% of collagen by weight).
-
4. Assessment of TGF-β Signaling (pSMAD2 Western Blot)
-
Objective: To measure the phosphorylation of SMAD2 as a downstream marker of TGF-β receptor activation and its inhibition by the test compounds.
-
Materials:
-
Lung tissue lysates.
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
-
Procedure:
-
Extract total protein from lung tissue lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-SMAD2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of pSMAD2 to total SMAD2.
-
Conclusion
The preclinical data for this compound demonstrates its potential as a potent and orally active inhibitor of the αvβ6 integrin for the treatment of fibrotic diseases. Its ability to effectively block the TGF-β signaling pathway and reduce collagen deposition in a relevant in vivo model provides a strong rationale for its continued clinical development. Direct comparisons with alternatives like Bexotegrast and GSK3008348 highlight different strategies in targeting the αvβ6 integrin, including dual inhibition and different routes of administration. The detailed experimental protocols provided in this guide should aid researchers in further investigating and validating the therapeutic potential of this class of compounds. The continued exploration of these molecules holds significant promise for patients suffering from the debilitating effects of fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of GSK3335103: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for the investigational compound GSK3335103 necessitates a conservative approach to its disposal, grounded in established laboratory safety principles. Researchers, scientists, and drug development professionals must handle this novel αvβ6 integrin inhibitor with the assumption that it is a potentially hazardous chemical waste, requiring specialized disposal procedures.
In the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal protocols for this compound, a risk-based assessment is the critical first step. This guide provides a procedural framework based on general best practices for the management of research chemicals. All personnel should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification: Treat this compound as a hazardous chemical waste unless a formal hazard assessment by a qualified safety professional determines otherwise. This includes the pure compound, solutions, and any contaminated materials (e.g., personal protective equipment, pipette tips, and glassware).
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area should be at or near the point of generation and under the control of the laboratory personnel.[1][3] Ensure that the storage area is secure, away from drains, and segregated from incompatible chemicals.
5. Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[4][5]
6. Empty Container Disposal: Empty containers that held this compound should be managed as hazardous waste. If institutional policy allows for the disposal of empty containers as regular trash, they must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4] All labels must be defaced or removed before the container is discarded.[4][6]
Key Disposal Considerations Summary
| Consideration | Guideline |
| Regulatory Framework | All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[3] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste. |
| Spill Management | In the event of a spill, follow your laboratory's established spill response protocol. Absorbent materials used to clean the spill should be disposed of as hazardous waste.[4] |
| Waste Minimization | To the extent possible, minimize the generation of this compound waste by ordering only the required quantities and reducing the scale of experiments.[1] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide and does not replace the need for a site-specific risk assessment and consultation with your institution's Environmental Health and Safety department. Always refer to your institution's specific chemical hygiene plan and waste disposal procedures.
References
Personal protective equipment for handling GSK3335103
For Research Use Only. Not for human use.
This document provides crucial safety and logistical information for handling the small molecule inhibitor GSK3335103. In the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory, and this compound should be treated as potentially hazardous.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
This compound is identified as a potent, orally active, non-peptide αvβ6 integrin inhibitor.[3][4][5] It is used in research, particularly in studies related to pulmonary fibrosis.[3] Due to its biological activity, all procedures should be conducted with appropriate personal protective equipment and within designated laboratory areas.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure to potent, biologically active small molecules like this compound.[2] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves- Safety glasses |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves- Protective gown (impermeable, long-sleeved)- Safety glasses or goggles- Face shield- Work should be performed in a certified chemical fume hood or a ventilated balance enclosure.[2] |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves- Protective gown- Safety glasses or goggles- All work must be conducted in a chemical fume hood.[2] |
| Spill Cleanup | - Spill kit appropriate for chemical spills- Two pairs of chemotherapy-rated gloves- Impermeable gown- Respiratory protection (e.g., N95 respirator or higher)- Safety goggles[6] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, handle it within a chemical fume hood while wearing appropriate PPE.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.
2. Weighing and Aliquoting (Solid Form):
-
All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2]
-
Use dedicated spatulas and weighing papers.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
-
Clean the balance and surrounding surfaces thoroughly after each use.
3. Solution Preparation:
-
All solution preparation must be conducted within a chemical fume hood.[2]
-
Use appropriate solvents as recommended by the supplier or relevant literature. This compound is soluble in DMSO.[4]
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When adding the compound to cell cultures or animal models, do so within a biosafety cabinet or chemical fume hood.
-
Avoid creating aerosols.
-
Any equipment that comes into contact with the compound (e.g., pipette tips, serological pipettes) should be considered contaminated and disposed of as hazardous waste.
Disposal Plan: Managing this compound Waste
Due to its biological activity, all waste contaminated with this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, pipette tips, and vials, in a dedicated, leak-proof hazardous waste container clearly labeled "Hazardous Waste" and "this compound Solid Waste".[1]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[1] The container should be marked "Hazardous Waste" and "this compound Liquid Waste".
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Container Management and Disposal:
-
Use only approved, leak-proof containers with tight-fitting lids for all this compound waste.[1]
-
Store sealed hazardous waste containers in a designated, secure area within the laboratory, preferably in secondary containment to mitigate spills.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow all institutional procedures for waste manifests and pickup.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Segregation and disposal plan for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | αvβ6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological characterisation of this compound, an oral αvβ6 integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
